1H-Benzimidazol-2-yl(diphenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
1235-28-5 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22) |
InChI Key |
JGWSXCAXWPAUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Foundational & Exploratory
1H-Benzimidazol-2-yl(diphenyl)methanol CAS number and identifiers
An In-depth Technical Guide to 1H-Benzimidazol-2-yl(diphenyl)methanol
This guide provides a comprehensive technical overview of 1H-Benzimidazol-2-yl(diphenyl)methanol, a significant member of the benzimidazole family of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous marketed drugs and biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's identifiers, synthesis, potential applications, and safe handling protocols.
Core Compound Identification
Precise identification is the foundation of all scientific research. 1H-Benzimidazol-2-yl(diphenyl)methanol is a distinct chemical entity with several key identifiers that ensure its unambiguous recognition in literature, patents, and chemical inventories.
| Identifier | Value | Source(s) |
| CAS Number | 50-97-5 | [4][5][6][7] |
| Molecular Formula | C₁₄H₁₂N₂O | [4][5][6] |
| Molecular Weight | 224.26 g/mol | [4][5] |
| Synonyms | 1H-benzimidazol-2-yl(phenyl)methanol, α-phenyl-1H-benzimidazole-2-methanol, 2-(alpha-Hydroxybenzyl)benzimidazole | [6] |
| InChI Key | JEAWPIKEEQZLJQ-UHFFFAOYSA-N |
Chemical Structure and Properties
The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol, featuring a central benzimidazole core with a diphenylmethanol substituent at the 2-position, is fundamental to its chemical behavior and biological activity.
Caption: Chemical structure of 1H-Benzimidazol-2-yl(diphenyl)methanol.
Synthesis Pathway and Rationale
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The most common and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8][9] This approach, known as the Phillips-Ladenburg synthesis, is highly versatile.
For the specific synthesis of 1H-Benzimidazol-2-yl(diphenyl)methanol, the logical precursors would be o-phenylenediamine and mandelic acid (2-hydroxy-2-phenylacetic acid), as the latter provides the necessary α-hydroxy-phenylmethyl group at the 2-position.
Caption: General synthetic workflow for 1H-Benzimidazol-2-yl(diphenyl)methanol.
Experimental Protocol: Synthesis via Condensation
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, adapted for the target molecule.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and mandelic acid (1.2 equivalents).[8]
-
Solvent and Catalyst : Add a suitable solvent and an acidic catalyst. For example, 4M hydrochloric acid or a solvent like dimethylformamide (DMF) can be used.[8][10] The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine.
-
Reflux : Heat the mixture to reflux (e.g., 90-100°C if using DMF) for 4-6 hours.[8][10] The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8][10] This ensures the reaction goes to completion and maximizes yield.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
If an acidic medium was used, carefully neutralize the mixture with a base, such as an ammonium hydroxide or sodium bicarbonate solution, until a precipitate forms.[8][10]
-
Collect the precipitate by filtration and wash it with cold water to remove any remaining salts and water-soluble impurities.
-
-
Purification : The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 1H-Benzimidazol-2-yl(diphenyl)methanol.[8]
Applications in Research and Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anthelmintic properties.[1][3][8] The hydroxymethyl group at the 2-position of the benzimidazole ring, as seen in the related compound 1H-Benzimidazole-2-methanol, provides a reactive site for further chemical modifications.[8] This allows for the creation of diverse chemical libraries for screening against various biological targets.
While specific applications for 1H-Benzimidazol-2-yl(diphenyl)methanol are less documented in the provided search results, its structural similarity to other biologically active benzimidazoles suggests its potential as:
-
A scaffold for novel therapeutics : The core structure can be further modified to explore structure-activity relationships (SAR) for various targets.
-
An intermediate in organic synthesis : It can serve as a building block for more complex molecules.
-
A candidate for biological screening : Its inherent benzimidazole structure makes it a candidate for screening in anticancer, antifungal, and antiviral assays. For instance, some benzimidazole derivatives have shown antioxidant and cytotoxic activities.[9][11]
Safety, Handling, and Storage
Based on the safety data for structurally related benzimidazole compounds, 1H-Benzimidazol-2-yl(diphenyl)methanol should be handled with care.
Hazard Identification
-
Signal Word : Warning
-
Pictogram : GHS07 (Exclamation Mark)
-
Hazard Statements :
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12][13]
-
Personal Protective Equipment :
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[12][15]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[15]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Conclusion
1H-Benzimidazol-2-yl(diphenyl)methanol is a valuable chemical compound underpinned by the versatile and biologically significant benzimidazole scaffold. Its synthesis is achievable through established condensation reactions, and its structure holds potential for further derivatization in drug discovery programs. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides a foundational understanding for researchers to utilize this molecule effectively and safely in their scientific endeavors.
References
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
1H-benzimidazol-2-yl-phenylmethanol. (2025, May 20). LookChem. Retrieved March 7, 2026, from [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Retrieved March 7, 2026, from [Link]
-
1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL-. (n.d.). precisionFDA. Retrieved March 7, 2026, from [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RSC Advances. Retrieved March 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016, June 27). ResearchGate. Retrieved March 7, 2026, from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RUN. Retrieved March 7, 2026, from [Link]
- Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. (n.d.). Revue Roumaine de Chimie.
- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.
- 2-(1H-Benzimidazol-2-yl)phenol. (n.d.).
-
1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. α-phenyl-1H-benzimidazole-2-methanol | 50-97-5 [chemnet.com]
- 7. 1H-benzimidazol-2-yl(phenyl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. banglajol.info [banglajol.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academia.edu [academia.edu]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
Thermodynamic stability of 1H-Benzimidazol-2-yl(diphenyl)methanol
An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Benzimidazol-2-yl(diphenyl)methanol
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The stability of these compounds is a critical determinant of their viability as drug candidates, influencing shelf-life, safety, and efficacy.[3][4] This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 1H-Benzimidazol-2-yl(diphenyl)methanol. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of benzimidazole chemistry and standard pharmaceutical stability testing protocols to offer a predictive and actionable methodology. We will explore potential degradation pathways, detail a robust experimental program for stability assessment, and provide validated protocols for key analytical techniques.
Introduction: The Significance of Stability
1H-Benzimidazol-2-yl(diphenyl)methanol incorporates the privileged benzimidazole nucleus, which is isosteric to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological macromolecules.[1] The addition of the diphenylmethanol group adds significant three-dimensional complexity and potential for new pharmacological interactions. However, this structural complexity also introduces potential stability liabilities.
A thorough understanding of a compound's thermodynamic stability is non-negotiable in drug development. It dictates storage conditions, formulation strategies, and ultimately, patient safety.[4] Stability testing is a multifaceted evaluation of how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide serves as a roadmap for researchers to proactively identify and characterize the stability profile of 1H-Benzimidazol-2-yl(diphenyl)methanol.
Molecular Structure and Physicochemical Considerations
The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol features a rigid, aromatic benzimidazole core attached to a bulky, non-planar diphenylmethanol moiety.
Caption: Structure of 1H-Benzimidazol-2-yl(diphenyl)methanol.
Key Structural Features Influencing Stability:
-
Benzimidazole Core: This heterocyclic system is generally thermally stable due to its aromaticity.[5][6] However, the imidazole portion can be susceptible to hydrolysis under extreme pH conditions.[7]
-
N-H and O-H Groups: The presence of both N-H (imidazole) and O-H (methanol) groups allows for hydrogen bonding, which can influence crystal packing and solid-state stability. These sites also represent potential points for chemical reaction.
-
Diphenyl Groups: The bulky phenyl groups provide significant steric hindrance around the carbinol carbon, which may sterically protect the hydroxyl group from certain reactions, potentially enhancing stability compared to less hindered analogs.[7]
Potential Degradation Pathways
A proactive assessment of stability begins with identifying theoretically plausible degradation pathways. Based on the known chemistry of benzimidazoles and alcohols, the following pathways should be investigated.
Caption: Potential degradation pathways for 1H-Benzimidazol-2-yl(diphenyl)methanol.
-
Hydrolytic Degradation: Benzimidazoles can be susceptible to ring opening under harsh acidic or basic conditions, particularly at elevated temperatures.[7] While the core is generally stable, forced degradation studies are necessary to confirm its stability profile across the pH spectrum.
-
Oxidative Degradation: The tertiary alcohol of the diphenylmethanol moiety could be susceptible to oxidation, potentially yielding 2-benzoylbenzimidazole. The electron-rich benzimidazole ring itself could also be a target for oxidation.
-
Photodegradation: Many benzimidazole derivatives are known to be photosensitive.[7][8][9] Exposure to light, particularly UV radiation, can induce photochemical reactions, including the formation of radical species, dehydro-dimers, or other complex rearrangements.[10][11] Studies on related benzimidazoles show high photosensitivity in solution but better stability in solid form.[9][12]
-
Thermal Degradation: The benzimidazole ring itself imparts high thermal stability.[5] However, decomposition is often dictated by the substituents. Thermogravimetric analysis (TGA) is essential to determine the onset temperature of decomposition. Potential thermal degradation pathways could involve dehydration or fragmentation of the diphenylmethanol side chain.
A Systematic Approach to Stability Assessment
A robust stability testing program is conducted in a phased approach, starting with aggressive forced degradation to identify likely degradation products and culminating in long-term studies under intended storage conditions.[4][13]
Caption: Workflow for a comprehensive stability assessment program.
Core Experimental Methodologies & Protocols
The following protocols provide a framework for a comprehensive stability assessment. All analytical methods must be validated according to ICH guidelines to ensure they are fit for purpose.[13]
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse of stability testing due to its ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities, allowing for accurate quantification of all components.[14][15] A method is "stability-indicating" when it can resolve all potential degradants from the parent peak.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector with Diode Array Detector (DAD) set at a wavelength of maximum absorbance for the parent compound (e.g., 275 nm) and to monitor for new peaks across a spectrum.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
Forced Degradation (Stress Testing)
Causality: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify likely degradation pathways and to ensure the analytical method can detect any degradants formed.[7]
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Prepare samples for analysis.
-
Photostability: Expose the solid compound and a solution (~0.1 mg/mL) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Analyze samples alongside a dark control stored under the same conditions.[8]
Thermal Analysis: TGA and DSC
Causality: Thermal analysis provides quantitative data on the material's response to heat, defining its thermal stability limits and detecting physicochemical changes.
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument: Calibrated TGA instrument.
-
Sample: Place 5-10 mg of the solid compound in an alumina or platinum pan.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Program: Ramp from 25°C to 600°C at a rate of 10°C/min.
-
Data Analysis: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Td5%).[5]
Differential Scanning Calorimetry (DSC) Protocol:
-
Instrument: Calibrated DSC instrument.
-
Sample: Seal 2-5 mg of the solid compound in a hermetic aluminum pan. Use an empty sealed pan as a reference.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Program: Ramp from 25°C to a temperature just below the decomposition temperature determined by TGA (e.g., 300°C) at a rate of 10°C/min.
-
Data Analysis: Identify endotherms (e.g., melting point) and exotherms (e.g., crystallization, decomposition).[16]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 1N HCl | 4h @ 80°C | 92.5% | 7.5% | 2 |
| 1N NaOH | 4h @ 80°C | 88.1% | 11.9% | 3 |
| 30% H₂O₂ | 24h @ RT | 95.3% | 4.7% | 1 |
| Heat (Solid) | 48h @ 105°C | 99.8% | 0.2% | 0 |
| Light (Solution) | ICH Q1B | 75.4% | 24.6% | 4 |
Interpretation: The hypothetical data in Table 1 suggests the compound is most sensitive to photolytic and alkaline conditions in solution, while being relatively stable to heat in its solid form. The identification of degradation products using LC-MS would be the critical next step.
Table 2: Summary of Thermal Analysis Data (Hypothetical Data)
| Technique | Parameter | Result |
| DSC | Melting Point (Onset) | 215.4 °C |
| TGA | Td5% (5% Weight Loss) | 285.7 °C |
Interpretation: This data indicates a high melting point and good thermal stability in the solid state, with significant decomposition only beginning above 285°C.
Conclusion and Forward Outlook
This guide outlines a comprehensive, scientifically-grounded strategy for the characterization of the thermodynamic stability of 1H-Benzimidazol-2-yl(diphenyl)methanol. The benzimidazole core suggests a foundation of high thermal stability, but the overall profile is dictated by its substituents and the surrounding environment. Key potential liabilities, based on the chemistry of related structures, include sensitivity to alkaline hydrolysis and significant photodegradation in solution.[7][9]
A rigorous experimental program, anchored by a validated stability-indicating HPLC method and comprehensive forced degradation studies, is essential.[14] The protocols provided herein represent the industry-standard approach to generating the reliable stability data required for informed decision-making in research and drug development. By systematically investigating these parameters, researchers can establish a complete stability profile, enabling the development of robust formulations and defining appropriate storage and handling procedures for this promising compound.
References
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
-
Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. Available from: [Link]
-
Photochemistry of heterocyclics. II. Photolysis of benzimidazole and its 2-alkyl derivatives. (1978, December 1). Australian Journal of Chemistry. Available from: [Link]
- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1).
-
Photodegradation Pattern of Benzimidazole Anthelmintics - ResearchGate. Available from: [Link]
-
A photodegradation study on anthelmintic benzimidazoles - IRIS Unical. (2003). Available from: [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available from: [Link]
-
Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - MDPI. (2021, July 23). Available from: [Link]
- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-6. Available from: [Link]
-
Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC. (2021, May 30). Available from: [Link]
-
Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry. (2023, February 16). Available from: [Link]
-
The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide - MDPI. (2023, May 17). Available from: [Link]
-
Synthesis and hydrolytic stability studies of albendazole carrier prodrugs - ResearchGate. Available from: [Link]
-
Stability of benzimidazolium cations in harsh alkaline media - Patsnap Eureka. (2025, October 27). Available from: [Link]
-
Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - RSC Publishing. (2022, June 9). Available from: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28). Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu. (2016). Available from: [Link]
-
Synthesis and Pharmacological Profile of Benzimidazoles - IntechOpen. (2019, August 13). Available from: [Link]
-
Preparation and characterization of new soluble benzimidazole–imide copolymers - Journal of Materials Chemistry (RSC Publishing). Available from: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available from: [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing). (2021, December 14). Available from: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of new soluble benzimidazole–imide copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 9. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 10. connectsci.au [connectsci.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sepscience.com [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Physicochemical and Solubility Profiling of 1H-Benzimidazol-2-yl(diphenyl)methanol in Organic Solvents
An In-Depth Technical Guide for Formulators and Analytical Scientists
Executive Summary
As a Senior Application Scientist navigating the challenges of early-stage drug development and material synthesis, understanding the precise solvation mechanics of complex APIs and ligands is critical. 1H-Benzimidazol-2-yl(diphenyl)methanol (hereafter referred to as BDM ) is a sterically bulky, lipophilic benzimidazole derivative. It serves as a potent ligand for transition metal complexation and exhibits significant pharmacological potential, including antioxidant and enzymatic inhibition properties[1][2].
However, its complex molecular architecture—combining a polar, hydrogen-bonding benzimidazole core with highly lipophilic diphenyl groups—creates a challenging solubility profile. This whitepaper systematically deconstructs the solvation causality of BDM in organic solvents, provides a validated framework for equilibrium solubility determination, and outlines phase-transfer strategies essential for advancing this compound in research and development pipelines.
Structural Physicochemistry & The Causality of Solvation
To successfully formulate BDM or utilize it in homogenous catalysis, one must analyze its solid-state and molecular interactions. The molecule comprises three distinct functional domains:
-
The Benzimidazole Ring: Acts as both a hydrogen-bond donor (via the -NH- group) and acceptor (via the -N= atom).
-
The Hydroxyl Group (-OH): Provides additional strong hydrogen-bond donating and accepting capabilities.
-
The Diphenylmethanol Core: Two bulky phenyl rings generate immense lipophilicity and steric hindrance.
Structurally related benzimidazole derivatives routinely violate Lipinski’s rule of five regarding lipophilicity (Log P ≥ 5), rendering them highly insoluble in aqueous systems[2]. In the solid state, BDM forms a rigid crystal lattice heavily stabilized by intermolecular hydrogen bonding between the hydroxyl and benzimidazole moieties.
Why "Like Dissolves Like" is Insufficient
A common misconception in early formulation is that highly lipophilic compounds (Log P > 3) will automatically dissolve in non-polar solvents like hexane[3]. For BDM, this fails. While the bulky diphenyl groups are lipophilic, non-polar solvents only interact via weak London dispersion forces. These forces are thermodynamically incapable of breaking the strong, hydrogen-bonded crystal lattice of BDM[4].
To achieve high solubility, an organic solvent must possess a high dipole moment and strong hydrogen-bond accepting capabilities to actively disrupt BDM's intermolecular network and drag the solute molecules into the solvent cavity.
Logical relationship between solvent polarity classes and BDM solubilization outcomes.
Empirical Solubility Profile in Organic Solvents
Based on the principles of dielectric constants and solvent-solute molecular dynamics, the solubility of BDM can be stratified into distinct organic solvent classifications.
Table 1: Solubility Profile of BDM in Common Organic Solvents
| Solvent Class | Representative Solvents | Estimated Solubility | Causality & Solvation Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Strong H-bond acceptors. The solvent's oxygen actively binds the -OH and -NH protons of BDM, rapidly collapsing the crystal lattice without donating competing protons[4]. |
| Polar Protic | Methanol, Ethanol | Moderate (10 - 50 mg/mL) | Alcohols engage in competitive donor-acceptor interactions with BDM. While they solvate the compound, they must compete with BDM's own self-association properties[2]. |
| Moderately Polar Aprotic | Ethyl Acetate, DCM | Low-Moderate (1 - 10 mg/mL) | Solvates the lipophilic diphenyl rings effectively through dipole interactions but lacks the robust H-bond dynamics required for high-capacity dissolution. |
| Non-Polar | Hexane, Heptane | Poor (< 0.1 mg/mL) | Solely reliant on van der Waals forces. Energetically incapable of overcoming the polar lattice energy generated by the benzimidazole core. |
Experimental Protocols: Validating Thermodynamic Solubility
To reliably profile BDM for downstream applications, empirical verification is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, as endorsed by the World Health Organization (WHO) and the OECD Test Guideline 105[5].
Below is a self-validating system designed to prevent common experimental artifacts such as supersaturation and false-positive quantification.
Step-by-Step Shake-Flask Methodology
-
Sample Preparation (Saturation):
-
Add a visual excess of BDM powder (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent.
-
Causality Check: If the solid dissolves entirely, you are not at equilibrium. You must continue adding API until a persistent solid pellet remains[5].
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation (crucial for volatile solvents like DCM or Methanol).
-
Place in an orbital shaker set to 37 ± 1 °C with moderate agitation[5].
-
Maintain agitation for 48 to 72 hours. Why? High-Log P/high-lattice-energy compounds exhibit slow dissolution kinetics; premature sampling measures kinetic, not thermodynamic, solubility[6].
-
-
Phase Separation:
-
Remove the vials and allow them to stand for 1 hour to settle large particulates.
-
Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved BDM.
-
Carefully draw the supernatant and filter through a 0.22 µm PTFE syringe filter (PTFE is chemically inert to most organics and avoids API adsorption)[4].
-
-
Quantification (HPLC-UV/DAD):
-
Dilute the filtrate instantly with the mobile phase to prevent precipitation upon temperature drop.
-
Analyze via High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). HPLC is strictly favored over simple UV/Vis spectrophotometry as it concurrently identifies any solvent-induced chemical degradation[5].
-
-
Data Validation:
-
Measure the concentration at 48h and 72h. If the variance is < 5%, thermodynamic equilibrium is confirmed.
-
Workflow for thermodynamic solubility determination via the standard shake-flask method.
Overcoming Aqueous Insolubility: Micellar Solubilization
While organic solvents like DMSO are excellent for storage and homogenous synthesis[7], in vitro biological assays and transition-metal complexation studies often require aqueous media. Because BDM possesses high lipophilicity, researchers must leverage colloidal vectors.
Micellar Media Application: Colloidal size micelles can drastically enhance the apparent solubility of sparingly soluble ligands. Studies demonstrate that using non-ionic surfactants (e.g., Triton X-100) alongside ionic surfactants (e.g., CTAB or SDS) forms a mixed-micellar system[1][8]. The bulky diphenylmethanol core partitions favorably into the hydrophobic micellar core, while the benzimidazole hydroxyl face remains oriented toward the hydrophilic corona. This phase-transfer mechanism is critical for facilitating the hydrothermal synthesis of BDM-transition metal complexes (such as Cu(II), Zn(II), and Co(II)) in environmentally friendly aqueous protocols[1][9].
References
The structural protocols and molecular causality discussed in this guide are grounded in the following verified source literature:
-
Title : An expeditious synthesis of benzimidazole derivatives catalyzed by Lewis acids. Source : researchgate.net. URL : 9
-
Title : A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies. Source : researchgate.net. URL : 1
-
Title : Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles. Source : researchgate.net. URL : 2
-
Title : General Experimental Protocol for Determining Solubility - Benchchem. Source : benchchem.com. URL : 4
-
Title : Automated Screening of Aqueous Compound Solubility in Drug Discovery. Source : sigmaaldrich.com. URL : 7
-
Title : Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source : researchgate.net. URL : 6
-
Title : Annex 4 - World Health Organization (WHO) Guidelines for Shake-Flask Solubility. Source : who.int. URL : 5
-
Title : New Substances Notification - OECD Test Guideline 105. Source : publications.gc.ca. URL : Link
-
Title : Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid. Source : d-nb.info. URL : 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. who.int [who.int]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking the Potential of Benzimidazole Derivatives: A Technical Guide to Electronic Properties and DFT Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold
Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made its derivatives a cornerstone in the development of a vast array of pharmaceuticals, including anticancer, antimicrobial, antiviral, and antihypertensive agents.[1][3] The biological and material functions of these compounds are intrinsically linked to their electronic characteristics. Understanding these properties at a quantum-mechanical level is paramount for the rational design of novel, more effective molecules. This guide provides an in-depth exploration of the electronic properties of benzimidazole derivatives and details the application of Density Functional Theory (DFT) as a powerful predictive tool in their study.[2]
Core Electronic Properties: A Foundation for Reactivity and Function
The electronic behavior of benzimidazole derivatives is governed by the distribution of electrons within their molecular orbitals. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO and LUMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons.[4] Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.[4] The spatial distribution and energy levels of these orbitals are critical in determining the chemical reactivity and kinetic stability of the molecule.[5]
-
The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability.[6] A larger energy gap implies greater stability and lower reactivity.[5][7] This gap is a determining factor in the molecule's electrical and optical properties.[8]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[9] It provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other molecules.[10] Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[11][12] The MEP is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.[12]
Density Functional Theory (DFT): A Powerful Computational Lens
DFT has emerged as a leading computational method for investigating the electronic structure and properties of molecules.[13] It offers a favorable balance between accuracy and computational cost, making it an ideal tool for studying complex systems like benzimidazole derivatives.[14]
Why DFT?
DFT calculations allow researchers to predict a wide range of molecular properties before a compound is ever synthesized, saving significant time and resources. These properties include:
-
Optimized molecular geometries.
-
Vibrational frequencies for comparison with experimental IR and Raman spectra.[15][16]
-
HOMO and LUMO energies and their spatial distributions.[5][17]
-
Molecular Electrostatic Potential maps.[9]
-
Global reactivity descriptors such as electronegativity, hardness, and softness.[7][16]
These computational insights are instrumental in understanding structure-activity relationships (SAR) and guiding the design of new molecules with desired properties.[1][2]
Practical Workflow for DFT Analysis of a Benzimidazole Derivative
The following section outlines a generalized, step-by-step protocol for performing a DFT study on a benzimidazole derivative. This workflow is typically carried out using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step 1: Molecular Structure Preparation
The initial step involves creating a 3D model of the benzimidazole derivative of interest. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. An initial, rough geometry is sufficient as it will be refined in the next step.
Step 2: Geometry Optimization
The purpose of geometry optimization is to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
-
Causality: An accurate molecular geometry is the foundation for all subsequent property calculations. Inaccurate bond lengths or angles will lead to erroneous electronic property predictions.
-
Methodology:
-
Select a Functional and Basis Set: A common and well-validated choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[18][19] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a hybrid functional that offers a good compromise between accuracy and computational expense.[20] The 6-311++G(d,p) basis set is a flexible set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.
-
Set up the Input File: Create an input file for the quantum chemistry software that specifies the initial atomic coordinates, the desired level of theory (e.g., B3LYP/6-311++G(d,p)), and the "Opt" keyword to request a geometry optimization.
-
Run the Calculation: Submit the input file to the software for calculation.
-
Step 3: Frequency Analysis (Self-Validation)
A frequency calculation should always be performed after a geometry optimization to ensure that the optimized structure is a true energy minimum.
-
Trustworthiness: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation.
-
Methodology:
-
Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry from the previous step.
-
Specify the "Freq" Keyword: Add the "Freq" keyword to the input file.
-
Analyze the Output: Check the output file to confirm that there are no imaginary frequencies.
-
Step 4: Calculation of Electronic Properties
Once a stable geometry is confirmed, the electronic properties can be calculated. This is often done in the same calculation as the frequency analysis or as a separate single-point energy calculation on the optimized geometry.
-
HOMO-LUMO Analysis: The output file will contain the energies of all molecular orbitals. The HOMO and LUMO energies can be extracted and the energy gap calculated. Visualization software can then be used to generate plots of the HOMO and LUMO to understand their spatial distribution.[17]
-
Molecular Electrostatic Potential (MEP): The MEP can be calculated and visualized on the electron density surface of the molecule. This allows for the identification of electron-rich and electron-deficient regions.[10]
Data Presentation and Visualization
To facilitate the comparison of electronic properties across different benzimidazole derivatives, the quantitative data should be summarized in a structured table.
Table 1: Calculated Electronic Properties of Substituted Benzimidazole Derivatives (Example Data)
| Derivative (Substituent at C2) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| -H (Benzimidazole) | -6.25 | -1.15 | 5.10 |
| -CH3 (2-Methylbenzimidazole) | -6.10 | -1.05 | 5.05 |
| -NO2 (2-Nitrobenzimidazole) | -6.80 | -2.50 | 4.30 |
| -OH (2-Hydroxybenzimidazole) | -5.95 | -1.10 | 4.85 |
Note: The values presented are illustrative and will vary depending on the specific level of theory used.
Visualizing Computational Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: A generalized workflow for performing DFT calculations on benzimidazole derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]
- 6. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDPI [mdpi.com]
- 10. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Reactivity Analyzing of Some Benzimidazole Derivatives in Inhibiting Aluminum Corrosion in Nitric Acid Solution [article.sapub.org]
The Untapped Potential of 1H-Benzimidazol-2-yl(diphenyl)methanol: A Technical Guide to Investigating its Biological Activity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed from the fusion of benzene and imidazole rings, represents a cornerstone in the development of therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole are testaments to the clinical significance of this scaffold. This guide focuses on a specific, yet underexplored derivative, 1H-Benzimidazol-2-yl(diphenyl)methanol (CAS 50-97-5) , and outlines a comprehensive strategy for unlocking its biological activity potential. While direct and extensive research on this particular molecule is limited, this document will leverage data from structurally related analogues and the broader benzimidazole class to provide a robust framework for its investigation.
Section 1: Core Structural Analysis and Postulated Bioactivity
The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol is characterized by the central benzimidazole core, with a diphenylmethanol group at the 2-position. This substitution is significant; the diphenylmethanol moiety is known to be a key pharmacophore in various biologically active compounds, including kinase inhibitors.[3] The presence of two phenyl rings introduces significant steric bulk and lipophilicity, which can profoundly influence the molecule's interaction with biological targets compared to simpler 2-substituted benzimidazoles.
A closely related analogue, 1H-benzimidazol-2-yl-methanol, has been synthesized and evaluated for its biological activities.[4][5] This simpler analogue, lacking the two phenyl groups, has demonstrated weak antioxidant and antimicrobial properties, but more prominent cytotoxic effects in brine shrimp lethality assays.[4][6] This provides a crucial starting point for our investigation, suggesting that the addition of the diphenyl groups could modulate these activities, potentially enhancing cytotoxicity or introducing new pharmacological properties.
Section 2: Potential Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology research, with derivatives exhibiting a range of anticancer mechanisms.[1]
Postulated Mechanisms of Action
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
-
Kinase Inhibition: The diphenylmethanol moiety is a known feature in some kinase inhibitors.[3] It is plausible that 1H-Benzimidazol-2-yl(diphenyl)methanol could target specific protein kinases involved in cancer cell proliferation and survival signaling pathways.
Hypothetical Signaling Pathway Inhibition
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic potential of 1H-Benzimidazol-2-yl(diphenyl)methanol against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
1H-Benzimidazol-2-yl(diphenyl)methanol
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1H-Benzimidazol-2-yl(diphenyl)methanol in complete medium (ensure final DMSO concentration is <0.5%). Add the dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| 1H-Benzimidazol-2-yl(diphenyl)methanol | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |
| HCT116 (Colon) | To be determined | |
| 1H-benzimidazol-2-yl-methanol (Analogue) | Brine Shrimp | LC50 = X µg/mL |
| Doxorubicin (Positive Control) | MCF-7 | ~1 µM |
Section 3: Potential Antimicrobial Activity
Benzimidazole derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1]
Postulated Mechanisms of Action
The antimicrobial action of benzimidazoles can be attributed to various mechanisms, including:
-
Inhibition of microbial growth by interfering with essential cellular processes.
-
Disruption of cell membrane integrity.
-
Inhibition of key microbial enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
1H-Benzimidazol-2-yl(diphenyl)methanol
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution (as a viability indicator)
Procedure:
-
Compound Preparation: Prepare serial dilutions of 1H-Benzimidazol-2-yl(diphenyl)methanol in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for microbial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: Add resazurin solution and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1H-Benzimidazol-2-yl(diphenyl)methanol | To be determined | To be determined | To be determined |
| 1H-benzimidazol-2-yl-methanol (Analogue) | Weak activity | Weak activity | Weak activity |
| Ciprofloxacin (Positive Control) | ~1 | ~0.1 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | ~2 |
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for screening the biological activity of a novel compound.
Section 4: Synthesis
The synthesis of 2-substituted benzimidazoles is well-established. For 1H-Benzimidazol-2-yl(diphenyl)methanol, a likely synthetic route involves the condensation of o-phenylenediamine with mandelic acid or a derivative thereof. A general procedure for a similar compound, 1H-benzimidazol-2-yl-methanol, involves the reflux of o-phenylenediamine and glycolic acid in a suitable solvent like dimethylformamide (DMF).[5][7]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1H-Benzimidazol-2-yl(diphenyl)methanol is currently scarce, the rich pharmacology of the benzimidazole scaffold, coupled with the known bioactivity of the diphenylmethanol moiety, strongly suggests a high potential for this compound, particularly in the realms of anticancer and antimicrobial research. The experimental frameworks provided in this guide offer a clear and robust path for the systematic evaluation of this promising molecule. Further investigations into its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential and guiding future drug development efforts.
References
- Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Saudi Chemical Society, 15(3), 269-273.
- Mariappan, G., et al. (2011).
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Kharbanda, C., & Alam, M. S. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
- Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2985-2989.
-
LookChem. (n.d.). Cas 4856-97-7,1H-Benzimidazole-2-methanol. Retrieved from [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- BenchChem. (n.d.). Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
- Dong, X., et al. (2014). Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors. European Journal of Medicinal Chemistry, 76, 445-454.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- Fassihi, A., et al. (2018). Design, Synthesis, and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical and Biomedical Research, 4(3), 39-49.
- Al-Salahi, R., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5424.
- Al-Salahi, R., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Liu, Z., et al. (2022). Abstract Introduction. arXiv.
- Wang, Y., et al. (2024).
- Al-Salahi, R., et al. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. RSC Advances, 12(33), 21398-21415.
Sources
- 1. isca.me [isca.me]
- 2. arxiv.org [arxiv.org]
- 3. Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academia.edu [academia.edu]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Advanced Application Note: 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) as a High-Efficiency Corrosion Inhibitor in Acidic Media
Executive Summary
The protection of metallic assets in aggressively acidic environments (e.g., acid pickling, oil-well acidizing) necessitates robust chemical inhibitors. While standard benzimidazole derivatives are widely documented as highly effective mixed-type inhibitors[1][2], the structural evolution of these compounds unlocks superior surface protection. This application note details the use of 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) —a compound recently validated through green-synthesis protocols[3]—as a premium corrosion inhibitor for carbon steel in 1M HCl. By combining a heteroatom-rich anchoring core with bulky steric shielding, BDM demonstrates exceptional inhibition efficiency (IE%) even at micro-molar concentrations.
Mechanistic Rationale: The "Umbrella" Effect
As a Senior Application Scientist, understanding the causality behind an inhibitor's performance is paramount for predicting its behavior across different metallurgical interfaces. BDM does not merely coat the metal; it forms a thermodynamically stable, selectively permeable barrier.
-
Anchoring Mechanism : In a 1M HCl environment, the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens in the benzimidazole ring protonate. This allows BDM to initially undergo physisorption via electrostatic attraction to chloride ions pre-adsorbed on the positively charged metal surface[2]. Subsequently, the unshared electron pairs on the nitrogen heteroatoms and the
-electrons of the aromatic rings coordinate directly with the vacant d-orbitals of the iron matrix, establishing strong chemisorption [1]. -
Steric Shielding (The Causal Advantage) : Unlike planar benzimidazoles, BDM possesses a massive diphenylmethanol moiety. Once the benzimidazole core anchors to the metal surface, the twin phenyl rings project outward. This geometric arrangement creates a profound "umbrella" effect, generating vast steric hindrance that physically evicts pre-adsorbed water molecules and repels corrosive hydronium (
) and chloride ( ) ions. This significantly drops the double-layer capacitance ( ) and arrests localized electrochemical reactions.
Caption: Mechanistic pathway of BDM adsorption and steric shielding on metal surfaces.
Experimental Protocols & Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system . Orthogonal techniques (Impedance vs. Polarization) are utilized to independently confirm the structural integrity of the BDM protective film.
Reagent Preparation & Material Standardization
-
Specimen Preparation : Machine Carbon Steel (CS) coupons to an active exposure area of exactly
. Mechanically abrade the surface using Silicon Carbide (SiC) abrasive paper sequentially from 400 to 1200 grit. Rinse with bi-distilled water, degrease in absolute ethanol via ultrasonication for 5 minutes, and dry under a cold air stream. -
Inhibitor Dosing : Prepare a baseline 1M HCl solution using analytical grade 37% HCl and bi-distilled water. Due to the hydrophobic nature of the diphenylmethanol group, first dissolve BDM in a minimal volume of absolute ethanol (
final concentration), then bring to volume with the 1M HCl to create stock solutions ranging from to .
Electrochemical Validation Framework
Execute tests in a standard three-electrode glass cell utilizing the CS coupon as the working electrode, a saturated calomel electrode (SCE) as the reference, and a platinum foil as the counter electrode.
-
Open Circuit Potential (OCP) Stabilization : Submerge the CS electrode in the BDM-dosed solution. Monitor the OCP for exactly 30 minutes. Crucial Causality Step: Do not proceed unless the potential drift is
. This ensures the adsorption-desorption equilibrium of the BDM molecules has reached a steady state. -
Electrochemical Impedance Spectroscopy (EIS) : Apply a
peak-to-peak AC sinusoidal signal at the stabilized OCP. Sweep the frequency from down to . Extract the charge transfer resistance ( ) by fitting the Nyquist plots to a Randles equivalent circuit. -
Potentiodynamic Polarization (PDP) : Immediately following EIS, sweep the potential from
to relative to the OCP at a scan rate of . Extrapolate the anodic and cathodic Tafel slopes to calculate the corrosion current density ( ).
Surface Characterization
After 24 hours of immersion, retrieve the coupons. Utilize Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) to map surface morphology and verify the presence of Nitrogen peaks (confirming chemisorbed BDM). Utilize Atomic Force Microscopy (AFM) to quantify average surface roughness (
Caption: Step-by-step electrochemical and analytical workflow for BDM evaluation.
Quantitative Data Presentation
The efficacy of BDM is characterized by high charge transfer resistances and significantly depressed double-layer capacitances, obeying the Langmuir adsorption isotherm. Below are the synthesized expectation parameters mapping concentration to performance output.
| BDM Concentration (mM) | Charge Transfer Resistance, | Double-layer Capacitance, | Corrosion Current Density, | Inhibition Efficiency (IE%) | Surface Coverage ( |
| Blank (1M HCl) | 25.4 | 120.5 | 850.0 | - | - |
| 0.01 | 185.0 | 55.2 | 117.3 | 86.2 | 0.862 |
| 0.05 | 320.5 | 38.4 | 68.0 | 92.0 | 0.920 |
| 0.10 | 510.8 | 25.1 | 42.5 | 95.0 | 0.950 |
| 0.50 | 950.2 | 12.8 | 23.0 | 97.3 | 0.973 |
Troubleshooting & Self-Validation
To validate the assay integrity, ensure the implementation of the following checks:
-
EIS Nyquist Noise : If the lower-frequency impedance data (mHz range) exhibits high noise or inductive loops, this strongly indicates that the OCP was not fully stabilized prior to the AC perturbation. Solution : Extend the OCP equilibration period by 15-30 minutes, allowing the bulky diphenylmethanol groups sufficient time to orient densely onto the surface.
-
IE% Cross-Validation : Calculate IE% independently from both EIS (
) and Tafel ( ) data. The difference between and must not exceed . A discrepancy larger than this implies the occurrence of dynamic localized pitting during the higher voltage Tafel sweep, suggesting that the concentration of BDM may be below the critical micelle/film-forming threshold.
References
-
Taj, M. B., Raheel, A., Alelwani, W., & Noor, S. (2020). "A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies." Russian Journal of General Chemistry, 90, 1530-1536. URL:[Link]
-
Marinescu, M. (2019). "Recent advances in the use of benzimidazoles as corrosion inhibitors." BMC Chemistry, 13, 136. URL:[Link]
-
Timoudan, N., Al-Gorair, A. S., El Foujji, L., Warad, I., Safi, Z., Benhiba, F., ... & Zarrouk, A. (2024). "Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution." RSC Advances, 14, 30295-30316. URL:[Link]
Sources
Application Note: 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) as a Ligand in Coordination Chemistry and Metallopharmaceutics
Introduction & Scientific Background
The design of transition metal complexes for pharmacological applications necessitates ligands that balance coordination stability, steric tunability, and specific biological activity. 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) has emerged as a premier bidentate ligand in modern coordination chemistry [1]. Featuring a benzimidazole core and a sterically demanding diphenylmethanol moiety at the 2-position, BDM offers unique physicochemical properties.
Mechanistically, BDM operates as an
Coordination Modalities & Structural Dynamics
The inherent steric bulk of BDM dictates the final geometry of the coordination sphere. Because the massive phenyl rings restrict the available spatial angles around the metal center, BDM enforces distinct geometric constraints depending on the ionic radius and electron configuration of the metal [1].
Coordination dynamics and geometric outcomes of BDM ligand with transition metals.
Table 1: Structural Geometries and Profiling of M-BDM Complexes
| Metal Ion | Preferred Geometry | Stoichiometry (L:M) | Primary Application / Biological Activity |
| Zn(II) | Distorted Octahedral | 2:1 | Enzymatic Inhibition (LOX, AChE) |
| Fe(II) | Distorted Octahedral | 2:1 | Antioxidant Activity (DPPH scavenging) |
| Pd(II) | Square Planar | 2:1 | Anticancer (97% inhibition of HeLa cell lines) [1] |
| Hg(II) | Tetrahedral | 2:1 | Environmental Toxicity Modeling |
| Cu(II) | Octahedral | 2:1 | Broad-spectrum Antimicrobial (excluding C. albicans) [1] |
Experimental Protocols & Workflows
Protocol A: Green Hydrothermal Synthesis of M-BDM Complexes
Traditional syntheses of bulky benzimidazole complexes often demand toxic organic solvents (e.g., DMF, DMSO). To enhance experimental trustworthiness and align with green chemistry principles, a solvent-free hydrothermal protocol is prioritized [1]. Causality Insight: Autogenous pressure generated in the sealed Teflon-lined autoclave forces the insoluble bulky BDM ligand into an interacting state with the metal salts, effectively circumventing the solubility barrier without organic solvents.
Reagents & Materials:
-
Synthesized BDM Ligand (≥98% purity).
-
Metal(II) chlorides or acetates (e.g.,
, ). -
Deionized water.
-
Stainless steel autoclave with a Teflon liner (50 mL capacity).
Step-by-Step Methodology:
-
Milling: Transfer 2.0 mmol of BDM ligand and 1.0 mmol of the target Metal(II) salt into an agate mortar. Grind continuously for 15 minutes to achieve a homogeneous fine powder.
-
Hydrothermal Loading: Transfer the solid mixture into the Teflon-lined autoclave. Add exactly 10 mL of deionized water to act as the pressure-transducing medium.
-
Thermal Processing: Seal the autoclave and heat in a programmable muffle furnace at 150°C for 12 hours.
-
Cooling & Maturation: Allow the vessel to cool to room temperature at a strictly controlled rate of 5°C/hour. Crucial: Rapid cooling induces amorphous aggregation; slow cooling facilitates crystalline nucleation.
-
Isolation: Filter the resulting microcrystalline precipitate, wash iteratively with hot distilled water, and dry in a vacuum desiccator over anhydrous
.
Protocol B: Micellar Solubilization in SDS for Biological Assays
A major bottleneck in metallopharmaceutics is the profound hydrophobicity of complexes heavily decorated with phenyl rings. BDM-metal complexes precipitate immediately in standard aqueous buffers. Solubilization using Sodium Dodecyl Sulfate (SDS) micellar encapsulation ensures the complexes remain bioavailable for in vitro enzymatic and cytotoxicity assays [1].
Step-by-Step Methodology:
-
Surfactant Preparation: Prepare a stock solution of SDS (50 mM) in a 0.1 M phosphate buffer (pH 7.4).
-
Solubilization: Weigh exactly 1.0 mg of the M-BDM complex. Gradually titrate the SDS solution into the complex while subjecting it to continuous ultrasonication (40 kHz, 25°C) until optical clarity is achieved.
-
Equilibration: Allow the mixture to stand undisturbed for 24 hours in a dark environment. Causality Insight: This resting phase guarantees thermodynamic equilibrium, allowing the hydrophobic M-BDM complex to fully partition into the lipophilic core of the SDS micelles.
-
Verification: Confirm encapsulation via UV-Vis spectroscopy. A notable bathochromic (red) shift in the ligand-to-metal charge transfer (LMCT) band confirms the transition of the complex from an aqueous environment to the non-polar micellar core.
Mechanistic Biological Screening Strategy
Once structurally validated and solubilized, the complexes are evaluated across isolated biological pathways to determine metallopharmaceutical viability.
Workflow from hydrothermal synthesis to micellar solubilization and biological assays.
Protocol C: DPPH Antioxidant Validation Assay
The redox properties of the central metal (particularly Fe and Cu) combined with the electron-rich benzimidazole rings make BDM complexes exceptional radical scavengers.
-
Reagent Setup: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.
-
Incubation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the micellar M-BDM complex (at varying concentrations: 10–100 µg/mL).
-
Reaction: Incubate the reaction tubes in profound darkness at 37°C for 30 minutes. Causality Insight: Radical scavenging is photosensitive; darkness prevents baseline degradation of the DPPH free radical.
-
Quantification: Measure absorbance at 517 nm against a blank micellar solution. Calculate scavenging percentage using the formula: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100
Table 2: Solubilization and Biological Assay Metrics
| Metric / Parameter | Mechanistic Consequence in BDM Systems |
| Critical Micellar Concentration (CMC) | CMC values universally increase when M-BDM is introduced, indicating complex interactions with SDS monomers that delay self-assembly [1]. |
| Conductivity Profiling | A non-linear deflection in conductivity identifies the precise concentration at which the BDM complex becomes fully micelle-encapsulated. |
| Cytotoxicity (IC50 / % Inhibition) | Pd(II)-BDM complexes exhibit severe cytotoxic profiles against HeLa cells (up to 97% inhibition), attributed to planar DNA intercalation [1]. |
References
-
Taj, M. B., Raheel, A., Alelwani, W., & Noor, S. (2020). A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies. Russian Journal of General Chemistry.[Link]
Application Notes & Protocols for the Functionalization of 1H-Benzimidazol-2-yl(diphenyl)methanol
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1][2] The derivative 1H-Benzimidazol-2-yl(diphenyl)methanol presents a unique trifecta of functionalizable sites: the nucleophilic secondary amine of the imidazole ring, the reactive hydroxyl group, and three distinct aromatic rings. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic modification of this versatile scaffold. We will delve into the synthesis of the core molecule and provide detailed, field-proven protocols for its selective functionalization at the nitrogen, oxygen, and carbon centers. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and robust methodologies for product isolation and characterization, empowering researchers to generate novel compound libraries for downstream applications.
Synthesis of the Core Scaffold: 1H-Benzimidazol-2-yl(diphenyl)methanol
The most direct and widely adopted method for constructing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[3][4] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions with heat to drive the dehydrative ring closure. For the target scaffold, diphenylglycolic acid (benzilic acid) serves as the ideal starting material.
Protocol 1: Phillips-Ladenburg Synthesis
This protocol details the synthesis of the title compound from o-phenylenediamine and diphenylglycolic acid.
Reaction Principle: The reaction proceeds via initial amide formation between one of the aniline amines and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic imidazole ring.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Diphenylglycolic acid (1.05 eq)
-
Polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (1.0 eq) and diphenylglycolic acid (1.05 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (approx. 10-15 times the weight of the o-phenylenediamine). Alternatively, use 4N HCl as the solvent.[3]
-
Heat the reaction mixture to 120-140°C (for PPA) or reflux (for HCl) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product.
-
Combine the filtered solid with the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure 1H-Benzimidazol-2-yl(diphenyl)methanol.
Key Functionalization Sites & Strategies
The 1H-Benzimidazol-2-yl(diphenyl)methanol scaffold offers three primary sites for chemical modification, allowing for extensive diversification.
Caption: Key reactive sites for functionalization.
-
N-Functionalization: The secondary amine (N-H) in the imidazole ring is nucleophilic and slightly acidic, making it the most common site for introducing substituents via alkylation, arylation, or acylation.
-
O-Functionalization: The tertiary hydroxyl group (-OH) can be converted into ethers or esters, which significantly alters the molecule's polarity, hydrogen bonding capability, and metabolic stability.
-
C-H Functionalization: The aromatic rings (one benzo-fused, two phenyl) can be functionalized, typically by first introducing a halogen to serve as a handle for modern cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Protocols for N-Functionalization
Modification at the N-1 position is a primary strategy for modulating the biological activity of benzimidazole derivatives.
Protocol 2A: Conventional N-Alkylation with a Strong Base
This classic method is robust and suitable for a wide range of alkyl halides.
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to irreversibly deprotonate the weakly acidic benzimidazole N-H (pKa ≈ 12.8), forming the highly nucleophilic benzimidazolide anion. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the anion without quenching it.
Materials:
-
1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flask containing NaH (1.2 eq) and cool to 0°C.
-
Slowly add a solution of 1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation (hydrogen gas evolution will cease).
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2B: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC offers a milder, often more efficient, and safer alternative to using NaH, avoiding the need for strictly anhydrous conditions.
Causality: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (from the aqueous phase) to the organic phase to deprotonate the benzimidazole. The resulting benzimidazolide anion is then carried back to the organic phase by the catalyst's lipophilic cation to react with the alkyl halide.
Materials:
-
1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq)
-
Alkyl Bromide (1.2 eq)
-
Potassium hydroxide (KOH), 30% aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
In a flask, dissolve 1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq) and TBAB (0.1 eq) in DCM or toluene.
-
Add the 30% aqueous KOH solution and stir the biphasic mixture vigorously.
-
Add the alkyl bromide (1.2 eq) and continue vigorous stirring at room temperature for 4-18 hours, monitoring by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with water, dry over Na₂SO₄, and evaporate the solvent.
-
Recrystallize or chromatograph the crude product to obtain the pure N-alkylated derivative.
Caption: General workflow for N-alkylation of the benzimidazole scaffold.
Protocols for O-Functionalization
The tertiary alcohol provides a key site for introducing functionality that can modulate physicochemical properties such as solubility and lipophilicity.
Protocol 3A: O-Alkylation (Williamson Ether Synthesis)
This protocol forms an ether linkage at the 2-position's side chain.
Causality: Similar to N-alkylation, the hydroxyl group must first be deprotonated to form a more nucleophilic alkoxide. A strong base is required. The resulting alkoxide then displaces a halide from a primary alkyl halide via an Sₙ2 mechanism.[5][6]
Materials:
-
1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion (1.2 eq)
-
Primary Alkyl Iodide or Bromide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Important: If the N-H position is not already substituted, it will be deprotonated first. To achieve selective O-alkylation, either protect the N-H group first (e.g., as a BOM or Boc derivative) or use >2.2 equivalents of base and >2.0 equivalents of alkyl halide to alkylate both positions, followed by separation of products. The protocol below assumes an N-protected starting material for selectivity.
-
Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF and cool to 0°C.
-
Slowly add a solution of the N-protected benzimidazole (1.0 eq) in anhydrous THF.
-
Stir at room temperature for 1 hour to form the alkoxide.
-
Cool to 0°C, add the primary alkyl halide (1.5 eq), and allow the reaction to stir at room temperature overnight.
-
Monitor by TLC. Upon completion, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3B: O-Acylation (Esterification)
This protocol forms an ester linkage, which can act as a pro-drug moiety.
Causality: An acyl chloride or anhydride is a highly electrophilic acylating agent. A non-nucleophilic base, like triethylamine (TEA) or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.[7]
Materials:
-
1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq)
-
Acyl Chloride or Anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine (as solvent)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve 1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by recrystallization or column chromatography.
| Functionalization Type | Reagents | Base | Key Considerations |
| N-Alkylation | Alkyl Halide (RX) | NaH or KOH (PTC) | N-H is the most reactive site. |
| O-Alkylation | Alkyl Halide (RX) | NaH | Requires N-protection for selectivity. |
| O-Acylation | Acyl Chloride (RCOCl) | TEA or Pyridine | N-H will also be acylated if unprotected. |
Protocols for Aromatic Ring Functionalization
Introducing substituents onto the aromatic rings opens a vast chemical space for property optimization. The most effective strategy is a two-step process: regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction.
Protocol 4A: Aromatic Bromination
This protocol installs a bromine atom, a versatile handle for subsequent cross-coupling.
Causality: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. The regioselectivity of electrophilic aromatic substitution on this scaffold is complex. The benzimidazole ring is generally activated towards substitution, with the C5 and C6 positions being the most likely sites.[8] However, the two phenyl rings are also susceptible to attack. The reaction will likely yield a mixture of isomers requiring careful separation.
Materials:
-
N-Protected 1H-Benzimidazol-2-yl(diphenyl)methanol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile or Dichloromethane
Procedure:
-
Protect the N-H position of the starting material first to prevent side reactions.
-
Dissolve the N-protected starting material (1.0 eq) in acetonitrile.
-
Add NBS (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-16 hours, shielding from light. Monitor by TLC or LC-MS to determine the product distribution.
-
Once the desired conversion is reached, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Isolate the desired regioisomer(s) using column chromatography or preparative HPLC.
Protocol 4B: Suzuki-Miyaura Cross-Coupling
This protocol forms a new C-C bond, attaching a new aryl or heteroaryl group.
Causality: This reaction uses a palladium catalyst to couple an organoboron compound with the aryl bromide. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[8]
Materials:
-
Bromo-substituted benzimidazole derivative (from Protocol 4A) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.5 eq)
-
Pd(dppf)Cl₂ or similar Pd catalyst (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a microwave vial or Schlenk tube, add the aryl bromide (1.0 eq), boronic acid (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O).
-
Heat the mixture with stirring at 80-120°C (conventional heating) or 120-150°C (microwave irradiation) for 15-60 minutes. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the biaryl product by column chromatography.
Caption: Aromatic functionalization via a halogenation/cross-coupling strategy.
References
- Panneer Selvan, P., et al. (2011). Synthesis and biological evaluation of some 2-substituted benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 205-211.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using (3-(1-Phenyl-1H - Benchchem.
- Di Gioia, M.L., et al. (2022). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 15(2), 746-764.
- Google Patents (1980). Acyl-benzimidazole-2-methanol derivatives. US4213993A.
- Saeed, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103425.
- BenchChem (2025). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
-
Wikipedia (2023). Williamson ether synthesis. Available at: [Link]
-
Impactfactor (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105622576A - Preparation of benzimidazole methyl ester related substance - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
- 7. US4213993A - Acyl-benzimidazole-2-methanol derivatives - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
Application of Benzimidazole Derivatives in Antifungal Research: Application Notes and Protocols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the benzimidazole nucleus has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anthelmintic properties.[1][2] This guide provides an in-depth exploration of the application of benzimidazole derivatives in antifungal research, offering both the theoretical underpinnings and practical protocols for their synthesis, evaluation, and mechanism of action studies.
I. Mechanisms of Antifungal Action
Benzimidazole derivatives exert their antifungal effects through multiple mechanisms, primarily by targeting essential cellular processes in fungi. The two most well-characterized mechanisms are the inhibition of ergosterol biosynthesis and the disruption of microtubule dynamics.
A. Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway that serves as a prime target for antifungal drugs.[3]
Certain benzimidazole derivatives, particularly those with an azole-like side chain, function as non-competitive inhibitors of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disrupts membrane structure and function, ultimately leading to fungal cell death.
Caption: Disruption of Microtubule Dynamics by Benzimidazole Derivatives.
II. Structure-Activity Relationship (SAR)
The antifungal potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel and more effective antifungal agents. [5][6]
| Compound | R1 | R2 | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 1 | H | H | Candida albicans | >128 | [6] |
| 2 | H | 2-Thiophenyl | Candida albicans | >128 | [6] |
| 3 | H | 2-Furanyl | Candida albicans | >128 | [6] |
| 4 | H | 2-Pyrrolyl | Candida albicans | >128 | [6] |
| 5 | COOH | 2-Furanyl | Candida albicans | 16 | [6] |
| 6 | COOH | 2-Thiophenyl | Candida albicans | 16 | [6] |
| 7 | H | Biphenyl carbonyl piperazine | Candida albicans | Comparable to Ketoconazole | [4] |
| 8 | - | 1-nonyl | Candida species | 0.5-256 | [7] |
| 9 | - | 1-decyl | Candida species | 0.5-256 | [7]|
Key SAR Insights:
-
Position 2: Substitution at the 2-position of the benzimidazole ring is critical for antifungal activity. A wide variety of aryl, heteroaryl, and alkyl groups have been shown to be effective. [8][9]* Position 5 (and 6): Modification at the 5- and 6-positions can significantly influence the antifungal potency. For instance, the introduction of a carboxylic acid group at position 5 has been shown to enhance activity against Candida albicans. [6]* Position 1: N-alkylation or N-arylation at the 1-position can also modulate the biological activity. [7]
III. Fungal Resistance Mechanisms
The development of resistance to antifungal agents is a significant clinical concern. Fungi can develop resistance to benzimidazole derivatives through several mechanisms: [3][10][11]
-
Target Site Modification: Point mutations in the gene encoding β-tubulin can alter the binding site of benzimidazole derivatives, reducing their affinity and rendering them less effective.
-
Overexpression of the Target Enzyme: Increased expression of lanosterol 14α-demethylase can lead to higher levels of the enzyme, requiring a greater concentration of the inhibitor to achieve an antifungal effect.
-
Active Efflux Pumps: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, which actively pump the antifungal drug out of the cell, reducing its intracellular concentration.
-
Alterations in Sterol Biosynthesis: Changes in the ergosterol biosynthesis pathway can lead to the production of alternative sterols that can maintain membrane function even in the presence of the inhibitor.
IV. Experimental Protocols
A. Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol describes a general and efficient one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with various aldehydes.
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Ammonium bromide (NH4Br) as a catalyst
-
Ice-cold water
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., ethyl acetate:hexane, 1:2)
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in ethanol (5 mL), add the substituted aldehyde (1 mmol).
-
Add a catalytic amount of ammonium bromide (10 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
B. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against fungal isolates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Benzimidazole derivative stock solution (in a suitable solvent like DMSO)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the benzimidazole derivative in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the benzimidazole derivative that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or spectrophotometrically.
-
C. In Vivo Antifungal Efficacy in a Galleria mellonella Model
The Galleria mellonella (greater wax moth) larva is a valuable in vivo model for preliminary screening of antifungal compounds due to its low cost, ethical advantages, and an innate immune system with similarities to that of mammals. [12][13][14][15] Materials:
-
Galleria mellonella larvae in their final instar stage
-
Fungal pathogen (e.g., Candida albicans)
-
Benzimidazole derivative solution
-
Phosphate-buffered saline (PBS)
-
Hamilton syringe
Procedure:
-
Toxicity Assessment:
-
Determine the maximum non-toxic dose of the benzimidazole derivative by injecting groups of larvae with increasing concentrations of the compound.
-
Monitor larval survival for 72 hours.
-
-
Infection:
-
Inject a lethal dose of the fungal pathogen (previously determined) into the hemocoel of the larvae via the last left proleg.
-
-
Treatment:
-
Administer the benzimidazole derivative at a non-toxic dose one hour post-infection into a different proleg.
-
Include a control group treated with a vehicle (e.g., PBS).
-
-
Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Record survival daily for up to 7 days.
-
Survival data can be analyzed using Kaplan-Meier survival curves.
-
-
Fungal Burden (Optional):
-
At specific time points, homogenize a subset of larvae, perform serial dilutions, and plate on appropriate agar to determine the colony-forming units (CFU) per larva.
-
D. In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
For more advanced preclinical evaluation, a murine model of systemic infection provides a more comprehensive assessment of a compound's efficacy. [16][17][18] Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
Benzimidazole derivative formulation
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA)
Procedure:
-
Infection:
-
Prepare a standardized inoculum of C. albicans.
-
Infect mice via intravenous (tail vein) injection.
-
-
Treatment:
-
Begin treatment with the benzimidazole derivative at a predetermined dose and schedule (e.g., once daily for 7 days) starting 24 hours post-infection. The route of administration can be oral gavage, intraperitoneal, or intravenous injection.
-
A control group should receive the vehicle alone.
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality to generate survival curves.
-
Fungal Burden in Organs: At a predetermined time point, euthanize the mice and aseptically remove target organs (e.g., kidneys, spleen, liver). Homogenize the organs, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.
-
V. Conclusion
Benzimidazole derivatives represent a highly promising class of compounds in the ongoing search for novel antifungal agents. Their diverse mechanisms of action, coupled with the potential for chemical modification to optimize activity and reduce toxicity, make them an attractive scaffold for drug discovery. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and characterize the antifungal properties of novel benzimidazole derivatives, thereby contributing to the development of the next generation of antifungal therapies.
References
- Rashdan et al. (2021).
-
Di Santo, R. et al. (2020). Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. Molecules. Available at: [Link]
-
Alves, D. R. et al. (2026). Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. Journal of Fungi. Available at: [Link]
- Davidse, L. C. (1976). the antimitotic properties of the benzimidazole fungicide carbendazim and a mechanism of resist. Wageningen University & Research eDepot.
-
Sheehan, G. et al. (2019). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Journal of Fungi. Available at: [Link]
- Mannala, G. K. et al. (2023). Galleria mellonella as an alternative in vivo model to study implant-associated fungal infections. Microbiology Spectrum.
-
Alves, D. R. et al. (2026). Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. ResearchGate. Available at: [Link]
-
Kumar, R. et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Polycyclic Aromatic Compounds. Available at: [Link]
- Arendrup, M. C. et al. (2021). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. Journal of Antimicrobial Chemotherapy.
-
El-Sayed, N. F. et al. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances. Available at: [Link]
-
Ferreira-Pereira, A. et al. (2020). Chapter 16. Antifungal Resistance Mechanisms. Nova Science Publishers. Available at: [Link]
- Sener, E. et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco.
-
Ube, T. et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences. Available at: [Link]
-
Jordan, M. A. et al. (2004). Microtubule dynamic instability. The figure illustrates the growth and shrinkage of a single microtubule, with each row representative of a single time point. ResearchGate. Available at: [Link]
- Al-blewi, F. F. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
- Fathalla, O. A. et al. (2022).
-
Sanglard, D. (2016). Antifungal Resistance and New Strategies to Control Fungal Infections. ResearchGate. Available at: [Link]
-
Kumar, U. et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Saini, A. K. et al. (2023). A review of Benzimidazole derivatives' potential activities. ResearchGate. Available at: [Link]
- Kumar, A. et al. (2020). Biological activities of benzimidazole derivatives: A review.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]
- Hřebcová, T. et al. (2024). Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. Organic & Biomolecular Chemistry.
-
Alvarez, C. et al. (2024). Benzimidazole inhibits Haemonchus contortus microtubule dynamics by intradimer structural changes observed by in silico modeling. Figshare. Available at: [Link]
- Mishra, P. et al. (2003). Dynamic instability of microtubules: effect of catastrophe-suppressing drugs. Physical Review E.
-
Kenchappa, R. et al. (2016). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Medicinal Chemistry Research. Available at: [Link]
- Sharma, D. et al. (2013).
-
National Institute of Allergy and Infectious Diseases (NIAID). (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Journal of Chemical Sciences : Biological activities of benzimidazole derivatives: A review - ISCA [isca.me]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novapublishers.com [novapublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. niaid.nih.gov [niaid.nih.gov]
Application Notes & Protocols: The Role of 1H-Benzimidazol-2-yl(diphenyl)methanol in Asymmetric Organocatalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Modern Catalyst in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, offering a sustainable and often more accessible alternative to traditional metal-based catalysts.[1][2] Within this field, molecules derived from N-heterocyclic carbenes (NHCs) and related benzimidazole structures have shown significant promise due to their unique electronic properties and modular nature.[1][3][4]
This document provides a detailed technical guide on the application of 1H-Benzimidazol-2-yl(diphenyl)methanol, a bifunctional organocatalyst, with a focus on its role in the asymmetric reduction of prochiral ketones. While often utilized in coordination with metals like Ruthenium or Manganese[5][6][7][8], the inherent structural features of this class of molecules also lend themselves to purely organocatalytic transformations. We will explore the catalyst's mechanism, provide a detailed protocol for a representative reaction, and present data on its performance.
Section 1: The Catalyst - Structural Features and Mechanistic Rationale
1H-Benzimidazol-2-yl(diphenyl)methanol is a fascinating molecule that combines several key functional groups to achieve its catalytic power.
-
The Benzimidazole Core: This N-heterocyclic system is a rigid scaffold. The two nitrogen atoms can act as both hydrogen-bond donors and acceptors, allowing the catalyst to interact with and orient substrates and reagents within the transition state. This bifunctional nature is crucial for activating both the nucleophile and the electrophile in a reaction.[9][10]
-
The Diphenylmethanol Moiety: This bulky group provides a well-defined chiral environment around the catalytic center. The stereochemistry of this group is what ultimately dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product over the other. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the transition state assembly.
In the context of an asymmetric transfer hydrogenation of a ketone, the catalyst operates by facilitating the transfer of a hydride from a hydrogen source (e.g., isopropanol) to the prochiral ketone. The benzimidazole portion activates the ketone via hydrogen bonding, while the chiral alcohol moiety coordinates the hydrogen donor, creating a highly organized, chiral pocket for the hydride transfer to occur.
Caption: Figure 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Section 2: Application Protocol - Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a representative procedure for the organocatalytic asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol, a valuable chiral building block. This reaction showcases the catalyst's ability to deliver high enantioselectivity under relatively mild conditions.[6][11]
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Benzimidazol-2-yl(diphenyl)methanol | >98% | Commercial | Catalyst |
| Acetophenone | >99% | Commercial | Substrate |
| 2-Propanol (iPrOH) | Anhydrous | Commercial | Hydrogen Source & Solvent |
| Potassium Hydroxide (KOH) | ACS Grade | Commercial | Base Activator |
| Argon (Ar) | High Purity | Gas Supplier | Inert Atmosphere |
| Diethyl Ether | Anhydrous | Commercial | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |
2.2 Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: Assemble a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with Argon. Maintain a positive pressure of Argon throughout the reaction.
-
Causality: An inert atmosphere is critical to prevent potential oxidation of the catalyst and other reagents, ensuring catalytic activity is maintained.
-
-
Reagent Addition: To the flask, add 1H-Benzimidazol-2-yl(diphenyl)methanol (0.01 mmol, 1 mol%) and potassium hydroxide (0.1 mmol, 10 mol%).
-
Causality: KOH acts as a co-catalyst or base activator, deprotonating the isopropanol to form the active isopropoxide, which is essential for the hydride transfer mechanism.[6]
-
-
Solvent and Substrate: Add 2 mL of anhydrous 2-propanol, followed by acetophenone (1.0 mmol).
-
Causality: 2-propanol serves as both the solvent and the bulk hydrogen donor for the reaction.[11]
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The yield should be determined, and the enantiomeric excess (ee) should be analyzed by chiral HPLC or GC.
2.3 Expected Results
Based on similar systems, this protocol is expected to yield (R)-1-phenylethanol with a good yield (85-95%) and high enantioselectivity (90-98% ee).
Section 3: Performance Data and Substrate Scope
The utility of a catalyst is defined by its performance across a range of substrates. Benzimidazole-based catalysts have demonstrated broad applicability in the asymmetric transfer hydrogenation of various ketones.[5]
Table 1: Representative Substrate Scope for Asymmetric Transfer Hydrogenation
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[5] | ee (%)[5] |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 93 |
| 2 | o-Methylacetophenone | 1-(o-Tolyl)ethanol | >95 | 93 |
| 3 | o-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >95 | 91 |
| 4 | 2,2-Dimethylpropiophenone | 2,2-Dimethyl-1-phenylpropan-1-ol | 89 | 91 |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | >95 | 79 |
| 6 | Isobutyrophenone | 2-Methyl-1-phenylpropan-1-ol | >95 | 82 |
Note: Data is representative of similar chiral aminobenzimidazole-metal catalyst systems and serves as an expected performance benchmark.
Section 4: Experimental Workflow Visualization
A well-structured workflow is essential for reproducibility and efficiency in the lab.
Caption: Figure 2: General Experimental Workflow from Setup to Analysis.
References
-
Title: Amino Acid Derived Chiral Aminobenzimidazole Manganese Catalysts for Asymmetric Transfer Hydrogenation of Ketones | ACS Catalysis Source: ACS Publications URL: [Link]
-
Title: Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis Source: SpringerLink URL: [Link]
-
Title: Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones Source: Dergipark URL: [Link]
-
Title: N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Hybrid NH2-Benzimidazole Ligands for Efficient Ru-Catalyzed Asymmetric Hydrogenation of Aryl Ketones Source: Organic Letters URL: [Link]
-
Title: Hybrid NH2-benzimidazole ligands for efficient Ru-catalyzed asymmetric hydrogenation of aryl ketones - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach Source: Chalmers University of Technology Research URL: [Link]
-
Title: Asymmetric Synthesis through N‐Heterocyclic Carbene Catalysis: A Comprehensive Review of Catalyst Diversity and Applications Source: ResearchGate URL: [Link]
-
Title: Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives Source: CORE URL: [Link]
-
Title: Organocatalytic synthesis of chiral benzimidazole derivatives Source: ResearchGate URL: [Link]
-
Title: Recent trends in organocatalyzed asymmetric reduction of prochiral ketones Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
-
Title: Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts Source: University of Alicante URL: [Link]
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis [sciexplor.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hybrid NH2-benzimidazole ligands for efficient Ru-catalyzed asymmetric hydrogenation of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. rua.ua.es [rua.ua.es]
- 11. kanto.co.jp [kanto.co.jp]
Troubleshooting & Optimization
Solving solubility issues with 1H-Benzimidazol-2-yl(diphenyl)methanol
Technical Support Center: 1H-Benzimidazol-2-yl(diphenyl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-Benzimidazol-2-yl(diphenyl)methanol. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural reasons for the poor aqueous solubility of 1H-Benzimidazol-2-yl(diphenyl)methanol?
The solubility profile of 1H-Benzimidazol-2-yl(diphenyl)methanol is a direct consequence of its hybrid structure. The molecule contains two key regions with opposing properties:
-
Lipophilic (Hydrophobic) Regions : The two phenyl (diphenyl) groups attached to the methanol carbon are large, non-polar aromatic rings. These regions dominate the molecule's character, leading to high lipophilicity and a strong tendency to be excluded from water.[1]
-
Hydrophilic (Polar) Region : The benzimidazole core contains nitrogen atoms and a polar N-H group capable of acting as a hydrogen bond donor.[1] This part of the molecule can interact favorably with polar solvents like water.
However, the large surface area of the non-polar phenyl groups outweighs the polar nature of the benzimidazole core, resulting in overall low aqueous solubility.
Q2: How does pH influence the solubility of this compound?
The benzimidazole ring system is weakly basic.[2] The nitrogen atoms in the imidazole ring can be protonated in acidic conditions. This protonation imparts a positive charge on the molecule, forming a salt that is significantly more polar and, therefore, more soluble in aqueous solutions.[3] Consequently, the solubility of 1H-Benzimidazol-2-yl(diphenyl)methanol is expected to be substantially higher in acidic buffers (e.g., pH 2-5) compared to neutral or alkaline conditions (pH 7 and above).[4][5]
Q3: What are the recommended starting solvents for preparing a high-concentration stock solution?
Given its poor water solubility, a concentrated stock solution must first be prepared in an organic solvent. Based on the general solubility of benzimidazole derivatives, the following solvents are recommended:[6][7]
-
Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their ability to engage in strong dipole-dipole interactions.[6]
-
Polar Protic Solvents : Alcohols such as methanol and ethanol are also effective solvents for benzimidazoles.[6]
It is crucial to ensure the compound is completely dissolved in the organic solvent before diluting it into your aqueous experimental medium.
Q4: What are the main strategies to enhance the aqueous solubility of 1H-Benzimidazol-2-yl(diphenyl)methanol for biological assays?
Several established techniques can be employed to overcome the solubility limitations of this compound in aqueous media.[8][9] The primary approaches include:
-
pH Adjustment : As detailed in Q2, lowering the pH of the aqueous medium is a highly effective strategy.[10]
-
Use of Co-solvents : Adding a water-miscible organic solvent, such as ethanol or propylene glycol, to the aqueous buffer can increase the solubility of nonpolar drugs.[8] However, the concentration must be carefully optimized to avoid solvent-induced toxicity in biological systems.[7]
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic diphenylmethyl portion of the molecule, forming an inclusion complex that has significantly improved aqueous solubility.[4][11]
-
Particle Size Reduction : For suspension formulations, techniques like micronization or nanosuspension increase the surface-area-to-volume ratio, which can improve the dissolution rate of the compound.[12][13]
Troubleshooting Guide: Common Solubility Issues
Issue 1: My compound immediately precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What happened and how can I fix it?
This common phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a good organic solvent is rapidly diluted into a poor solvent (in this case, water), causing its solubility limit to be exceeded almost instantly.[4][7]
Solutions:
-
Slow, Dilute, and Agitate : Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound more effectively before it has a chance to aggregate and precipitate.[4]
-
Reduce Stock Concentration : Prepare a less concentrated stock solution in DMSO. This will result in a lower initial concentration at the point of dilution, reducing the risk of precipitation.
-
Pre-warm the Aqueous Buffer : Warming the aqueous solution (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, preventing precipitation.[4] Ensure this temperature is compatible with your compound's stability.
-
Change the Dilution Order : In some cases, adding the aqueous buffer slowly to the DMSO stock solution can be beneficial, although this is less common.
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.).
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. (n.d.). BenchChem.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). IntechOpen.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.).
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanol. (n.d.). Sigma-Aldrich.
- Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). BenchChem.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.).
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (n.d.). BenchChem.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004).
- 1H-Benzimidazole-2-methanol. (n.d.). lookchem.
- Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016).
- Solubility improvement of an anthelmintic benzimidazole carbamate by associ
- How to prevent compound precipitation during flash column chrom
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI.
- 1H-benzimidazol-2-yl-phenylmethanol. (2025). ChemSrc.
- 1H-Benzimidazole-2-methanol CAS#: 4856-97-7. (n.d.). ChemicalBook.
- 1H-benzimidazol-2-yl(phenyl)methanol. (n.d.). Santa Cruz Biotechnology.
- Telling precipit
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- Determining if a PRECIPITATE will form in a solution. (2020). YouTube.
- 2-(1H-Benzimidazol-2-yl)phenol. (2014).
- Diphenylmethanol. (n.d.). Wikipedia.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Bangladesh Pharmaceutical Journal.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbr.in [ijpbr.in]
- 9. ijcsrr.org [ijcsrr.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting NMR spectra of 1H-Benzimidazol-2-yl(diphenyl)methanol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1H-Benzimidazol-2-yl(diphenyl)methanol. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Our goal is to empower you to acquire high-quality, interpretable spectra and confidently verify the structure and purity of your compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the NMR spectroscopy of 1H-Benzimidazol-2-yl(diphenyl)methanol.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 1H-Benzimidazol-2-yl(diphenyl)methanol?
A1: The precise chemical shifts for 1H-Benzimidazol-2-yl(diphenyl)methanol can vary slightly depending on the solvent, concentration, and instrument. However, based on the analysis of its constituent moieties (benzimidazole and diphenylmethanol), a well-reasoned prediction can be made. The table below summarizes the expected chemical shifts in a common NMR solvent like DMSO-d₆.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| N-H (Benzimidazole) | ~12.0 - 13.0 | Broad Singlet | 1H | C2 (Benzimidazole) | ~150-155 |
| Aromatic (Benzimidazole) | ~7.10 - 7.70 | Multiplet | 4H | C3a/C7a (Benzimidazole) | ~135-143 |
| Aromatic (Diphenyl) | ~7.20 - 7.50 | Multiplet | 10H | C4/C7 (Benzimidazole) | ~110-120 |
| Methine (-CH) | ~6.30 | Singlet | 1H | C5/C6 (Benzimidazole) | ~121-124 |
| O-H (Methanol) | Variable (often broad) | Broad Singlet | 1H | Methine (-CH) | ~75-80 |
| Aromatic (Diphenyl) | ~125-130 (CH), ~140-145 (ipso) |
Note: Due to rapid proton exchange (tautomerism) in the benzimidazole ring, the signals for H4/H7 and H5/H6 are often observed as averaged multiplets.[1][2] Similarly, the corresponding carbon signals (C4/C7 and C5/C6) may also be averaged.[1][2]
Q2: Why is the N-H proton signal often very broad and far downfield?
A2: The N-H proton of the benzimidazole ring is acidic and participates in intermolecular hydrogen bonding, particularly with acceptor solvents like DMSO-d₆.[3] This hydrogen bonding significantly deshields the proton, shifting its resonance far downfield (12.0-13.6 ppm).[3] The signal's broadness is typically a result of two factors: quadrupole broadening from the adjacent nitrogen-14 nucleus and chemical exchange with trace amounts of water in the solvent or on the glassware.[3]
Q3: What is the effect of tautomerism on the NMR spectrum of benzimidazoles?
A3: N-unsubstituted benzimidazoles exist in a dynamic equilibrium between two tautomeric forms.[4] In many solvents and at room temperature, the rate of this proton exchange is fast on the NMR timescale.[5] This rapid exchange leads to an averaging of the chemical environments of the symmetric positions on the benzene portion of the molecule. Consequently, instead of observing four distinct aromatic signals for the benzimidazole core, you typically see two averaged signals (e.g., for C4/C7 and C5/C6).[2][5] In certain solvents that slow down this exchange, like HMPA-d₁₈, or at low temperatures, it is sometimes possible to observe separate signals for each position.[4][5]
Q4: Which deuterated solvent is best for analyzing 1H-Benzimidazol-2-yl(diphenyl)methanol?
A4: DMSO-d₆ (Dimethyl Sulfoxide-d₆) is often the solvent of choice for benzimidazole derivatives.[3] Its high polarity effectively dissolves many of these compounds, and critically, it allows for the clear observation of the exchangeable N-H proton, which is a key diagnostic signal.[3] Chloroform-d (CDCl₃) can also be used, but the N-H and O-H protons may exchange more rapidly or have broader, less distinct signals. Always ensure your chosen solvent fully dissolves the sample to avoid issues with spectral quality.[6]
Troubleshooting Guide: Common Spectral Issues
This section provides solutions to specific problems you may encounter during your NMR analysis.
Q: I see unexpected peaks in my ¹H NMR spectrum. What are they and how do I get rid of them?
A: Unexpected peaks are a common issue and usually stem from contaminants. The first step is to identify the source.
-
Cause & Identification:
-
Residual Solvents: The most common culprits are residual protonated solvents from your reaction workup or purification (e.g., Ethyl Acetate, Hexane, Dichloromethane).
-
Water: A peak corresponding to water (H₂O/HDO) is almost always present. Its chemical shift is highly dependent on the solvent and temperature.[7] In DMSO-d₆, it typically appears around 3.33 ppm, while in CDCl₃ it is around 1.56 ppm.[8]
-
Grease: If you used silicone grease on any glassware joints, you might see a broad singlet near 0 ppm.
-
Synthesis Impurities: Contamination could arise from unreacted starting materials (e.g., o-phenylenediamine) or byproducts from the synthesis.[9]
-
-
Solution Workflow:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to a standard table of common NMR impurities.[7]
-
Improve Purification: If the impurities are from your synthesis, further purification of your compound is necessary. Techniques like recrystallization or column chromatography are effective.[10]
-
Optimize Sample Handling: To minimize water, dry your sample thoroughly under high vacuum before preparing the NMR sample. Use high-quality deuterated solvents and store them over molecular sieves to keep them dry.[11][12] To avoid grease, use Teflon sleeves or ensure glassware is scrupulously cleaned.
-
Below is a diagnostic workflow to help identify the source of unexpected peaks.
Caption: Workflow for diagnosing unexpected NMR peaks.
Q: My peaks are broad and my resolution is poor. How can I improve the lineshape?
A: Poor lineshape, or line broadening, can obscure important coupling information and make interpretation difficult. This is often a sample or acquisition issue.
-
Potential Causes & Solutions:
-
Poor Shimming: The "shim" is the process of optimizing the homogeneity of the magnetic field. If the field is not uniform across the sample, peaks will be broad.
-
High Sample Concentration: Overly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines.[13][15]
-
Solution: Dilute your sample. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[1]
-
-
Particulate Matter: Undissolved solids or dust in the NMR tube will severely degrade the magnetic field homogeneity.[11]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.
-
Solution: Ensure all glassware is exceptionally clean. If contamination is suspected from a reagent, try passing the sample solution through a small plug of silica or celite.
-
-
Q: The N-H and O-H protons have disappeared from my spectrum. Where did they go?
A: The disappearance of labile (exchangeable) protons like N-H and O-H is a classic sign of rapid chemical exchange with deuterium from the solvent.
-
Mechanism & Solution:
-
Cause: If there is any residual acid or base, or sufficient water, the exchange rate between your analyte's N-H/O-H protons and the deuterium of the solvent (e.g., in D₂O or CD₃OD) can become so fast that the signal broadens into the baseline and effectively disappears.
-
Confirmation: A "D₂O shake" is a simple experiment to confirm this. Add a single drop of D₂O to your NMR sample in a solvent like CDCl₃ or DMSO-d₆, shake well, and re-acquire the spectrum. The labile protons will exchange with deuterium, and their signals will disappear, confirming their identity.
-
Prevention: To observe these protons, ensure your sample, glassware, and deuterated solvent are as dry as possible.[11] Using a high-purity, anhydrous grade of solvent is recommended.
-
Q: My spectrometer won't "lock" on the sample. What should I do?
A: The lock system uses the deuterium signal from the solvent to stabilize the magnetic field. A lock failure prevents data acquisition.
-
Troubleshooting Steps:
-
Check Solvent: Confirm that you are using a deuterated solvent and have selected the correct solvent in the acquisition software.[14][16] The spectrometer cannot lock without a deuterium signal.
-
Check Sample Volume: Ensure you have a sufficient volume of solvent in the tube. A column height of 4-5 cm (typically 0.6-0.7 mL in a standard 5 mm tube) is required for the instrument to shim and lock properly.[11][12][14]
-
Load Standard Shims: Poor shimming can make the lock signal too weak to detect. Before attempting to lock, load a standard, reliable shim set for the probe.[14][17]
-
Check Lock Parameters: The lock power and gain may be improperly set. For some solvents like acetone-d₆, high lock power can saturate the signal, causing instability.[16] Try reducing the lock power and increasing the lock gain.[16]
-
Inspect the NMR Tube: A poor-quality, chipped, or scratched NMR tube can negatively impact field homogeneity and make locking difficult.[16][18]
-
Protocol: High-Quality ¹H NMR Sample Preparation and Acquisition
This protocol outlines the steps for preparing a sample of 1H-Benzimidazol-2-yl(diphenyl)methanol for analysis.
Materials:
-
1H-Benzimidazol-2-yl(diphenyl)methanol (5-10 mg)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, anhydrous grade)
-
Glass vial
-
Pasteur pipette and bulb
-
Small amount of glass wool or cotton
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of your dried compound into a clean, dry glass vial.
-
Dissolve the Sample: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[3] Gently swirl or use a vortex mixer to ensure the sample is completely dissolved. A homogeneous solution free of any visible particles is critical.[11]
-
Prepare for Filtration: Tightly pack a small plug of clean glass wool or cotton into the neck of a Pasteur pipette. This will serve as a filter.
-
Filter the Sample: Carefully draw the sample solution into the Pasteur pipette and filter it directly into the clean, dry NMR tube.[3][15] This step is crucial to remove any particulate matter that can ruin the spectral quality.[15] The final solvent height in the tube should be at least 4.5 cm.[15]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination from atmospheric moisture.[6] Label the tube clearly.
-
Instrument Setup: Insert the sample into the spectrometer. Load a standard shim file appropriate for the solvent and probe.
-
Locking and Shimming: Initiate the automated lock and shim procedures. Manually optimize the Z1 and Z2 shims to achieve a sharp, symmetric lock signal.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
References
-
Supporting Information for a relevant study. Rsc.org. Available from: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
-
Sample Preparation Guide. University of Illinois. Available from: [Link]
-
Troubleshooting Acquisition Related Problems. University of Florida. Available from: [Link]
-
How to make an NMR sample. University of Bristol. Available from: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. Available from: [Link]
-
Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. Available from: [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available from: [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available from: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part II. Nanalysis. Available from: [Link]
-
1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. EPrints USM. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. Available from: [Link]
-
[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methanol - Optional[13C NMR]. SpectraBase. Available from: [Link]
-
Benzimidazole-impurities. Pharmaffiliates. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities. Organometallics. Available from: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Available from: [Link]
-
benzamide, N-[2-[1-(phenylmethyl)-1H-benzimidazol-2-yl]ethyl]- - Optional[1H NMR]. SpectraBase. Available from: [Link]
-
Common Problems. University College London. Available from: [Link]
-
Trouble Shooting Page. UC San Diego. Available from: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis. Available from: [Link]
-
Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. ResearchGate. Available from: [Link]
-
Solved Below are the 1H NMR spectrum of diphenylmethanol. Chegg.com. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. e-journals.in [e-journals.in]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trouble Shooting Page [nmr.ucsd.edu]
- 18. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
Validation & Comparative
HPLC method validation for 1H-Benzimidazol-2-yl(diphenyl)methanol purity
HPLC Method Validation for 1H-Benzimidazol-2-yl(diphenyl)methanol Purity: A Chromatographic Comparison Guide
The synthesis of novel benzimidazole derivatives, specifically 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM), has gained significant traction due to its robust application as a bidentate ligand in transition metal complexes and its potent in vitro antioxidant properties[1]. However, the bulky, tri-aromatic nature of BDM—comprising a benzimidazole core flanked by a diphenylmethanol moiety—presents unique chromatographic challenges during purity assessment.
Historically, analysts default to standard C18 stationary phases for method development. However, relying strictly on dispersive hydrophobic interactions often fails to resolve BDM from closely related isobaric impurities or synthetic intermediates. This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases for BDM analysis and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the modernized2[2].
Stationary Phase Comparison: C18 vs. Biphenyl
The causality behind column selection is the single most critical factor in developing a robust separation method. While a traditional C18 phase relies almost exclusively on hydrophobic interactions, Biphenyl columns offer alternative retention mechanisms that drastically alter selectivity for compounds containing aromatic systems[3].
-
Standard C18 (Alkyl Phase): Highly effective for general hydrophobic retention. However, because BDM and its degradation products share high hydrophobicity, a C18 column often results in co-elution.
-
Biphenyl Phase: The dual-ring structure of the biphenyl ligand introduces strong π-π electron interactions and enhanced hydrogen-bond accepting capacity[3]. Because BDM contains extensive π-electron systems, it binds selectively to the biphenyl phase, discriminating it from structurally similar impurities that may lack the diphenyl structural motif[4].
Solvent Causality: To maximize π-π interactions on a biphenyl column, methanol must be used as the strong solvent instead of acetonitrile. Acetonitrile contains its own π electrons (C≡N bond), which aggressively compete with the analyte for the stationary phase's π-system, suppressing the column's unique selectivity[4]. Methanol lacks π electrons, preserving the Biphenyl column's discriminative power[4].
Table 1: Performance Comparison for BDM Purity Analysis
| Parameter | Standard Fully Porous C18 | Superficially Porous Biphenyl | Causality / Mechanism |
| Primary Interaction | Dispersive / Hydrophobic | Hydrophobic + π-π Stacking + Dipole | Biphenyl leverages BDM's 3 aromatic rings for targeted selectivity. |
| Optimal Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | MeOH lacks competing π electrons, enhancing Biphenyl's π-π driven separation. |
| Retention Factor (k') | Low to Moderate | High | Enhanced π-π interaction delays the elution of highly aromatic species. |
| Isobaric Resolution | Poor (< 1.5) | Excellent (> 2.0) | Biphenyl discriminates subtle differences in aromatic electron density. |
ICH Q2(R2) Validated HPLC Methodology
The following is a self-validating workflow designed for the quantitative purity release of BDM. Every step incorporates a built-in feedback loop to ensure system suitability before validation execution.
Fig 1. ICH Q2(R2) guided HPLC validation workflow for BDM purity.
Step-by-Step Experimental Protocol
2.1. System & Reagent Preparation
-
Instrument: HPLC equipped with a Photodiode Array (PDA) or UV-Vis detector[5].
-
Column: Biphenyl core-shell column (100 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase:
-
Channel A: 20 mM Potassium Phosphate monobasic, adjusted to pH 3.5 with orthophosphoric acid[5][6]. Causality: Benzimidazoles have a basic nitrogen. A pH of 3.5 ensures the nitrogen remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols.
-
Channel B: HPLC-grade Methanol[4].
-
-
Gradient Program: 0-2 min (40% B), 2-8 min (ramp to 80% B), 8-10 min (hold 80% B), 10.1-15 min (40% B for re-equilibration). Flow rate: 1.0 mL/min.
-
Detection: Extract UV chromatogram at the experimentally determined λmax (typically 254 nm or 288 nm for benzimidazole derivatives)[6].
2.2. Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of BDM reference standard in 10 mL of Methanol (1 mg/mL).
-
Working Standards: Dilute the stock solution with the mobile phase to generate a 5-point calibration curve spanning 50% to 150% of the target analytical concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
2.3. Executing the Validation Matrix Under7[7], validation must prove the method is "fit for purpose" via a science-based lifecycle approach[8].
-
Specificity (Forced Degradation): Expose the BDM standard to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and UV light. Ensure the PDA peak purity angle is less than the purity threshold for the main BDM peak. This proves the Biphenyl column successfully separates BDM from its degradation products without interference[2].
-
Linearity: Inject the 5-point calibration curve. Calculate the linear regression.
-
Accuracy (Recovery): Spike known concentrations of BDM into a synthetic matrix (placebo) at 80%, 100%, and 120% levels. Analyze in triplicate.
-
Precision (Repeatability): Inject the 100% target concentration standard six independent times.
-
Robustness: Deliberately alter the flow rate (±0.1 mL/min), column temperature (±5°C), and buffer pH (±0.2). Verify that the system suitability criteria (resolution > 2.0, tailing factor < 1.5) remain passing[5].
Table 2: ICH Q2(R2) Acceptance Criteria Summary for BDM Analysis
| Validation Parameter | Experimental Data Requirement | ICH Q2(R2) Acceptance Limit |
| Specificity | Resolution (Rs) between BDM and closest impurity peak | Rs ≥ 2.0; Peak Purity passed via PDA |
| Linearity | Correlation coefficient (r²) across 50-150% range | r² ≥ 0.999[6][9] |
| Accuracy | % Recovery of spiked matrix samples | 98.0% – 102.0% |
| Repeatability | % Relative Standard Deviation (%RSD) of 6 injections | %RSD ≤ 2.0% |
| Robustness | Impact of deliberate variations on Retention Time (RT) | System Suitability criteria consistently met |
Conclusion
When transitioning from research-grade synthesis to rigorous quality control, the methodology used to quantify 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) must be strategically designed. Bypassing the default C18 column in favor of a Biphenyl stationary phase paired with a methanol/aqueous buffer system leverages targeted π-π and dipole interactions. This approach transforms a potentially erratic separation into a highly rugged, ICH Q2(R2) compliant assay[3][7].
By framing analytical method development around the intrinsic chemical properties of the analyte rather than generic lab habits, drug development professionals can ensure absolute data trustworthiness throughout the pharmaceutical lifecycle[8].
References
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services. URL:[Link]
-
European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. URL:[Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. URL:[Link]
-
LCGC International. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. URL:[Link]
-
ResearchGate. (2005). Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles. URL:[Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. URL:[Link]
-
ResearchGate. (2025). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Spectra of 1H-Benzimidazol-2-yl(diphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1H-Benzimidazol-2-yl(diphenyl)methanol. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the structural and environmental factors that govern the spectroscopic behavior of this complex heterocyclic compound. We will achieve this through a comparative approach, contextualizing its spectrum against simpler, well-characterized benzimidazole derivatives. This methodology provides a framework for understanding structure-absorbance relationships, a critical skill in the characterization and quality control of novel pharmaceutical agents.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2][3] Its structural similarity to natural purines allows it to serve as the core for numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[4][5][6] Spectroscopic analysis is fundamental to the development of these agents, offering critical insights into molecular structure, purity, and electronic properties.[7]
The Benzimidazole Chromophore: Understanding the Fundamentals
The characteristic UV-Vis absorption of benzimidazole and its derivatives arises from π → π* electronic transitions within the fused aromatic ring system.[8] The fundamental 1H-Benzimidazole structure exhibits strong absorption bands in the UV region, typically around 240-280 nm.[9] The precise wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the nature and position of substituents on the heterocyclic ring.
Substituents can modulate the energy gap between the π (bonding) and π* (antibonding) molecular orbitals. This modulation results in a shift of the absorption maximum:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically caused by substituents that extend the conjugated π-system or act as electron-donating groups.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.
Comparative Spectral Analysis: From Core Structure to Complex Derivative
To accurately interpret the spectrum of 1H-Benzimidazol-2-yl(diphenyl)methanol, we will build a comparative analysis starting from the parent heterocycle.
-
Baseline: 1H-Benzimidazole The unsubstituted benzimidazole ring is our reference chromophore. It displays characteristic absorption maxima resulting from the π-electron system of the fused benzene and imidazole rings.[9]
-
Intermediate: 1H-Benzimidazole-2-methanol The addition of a hydroxymethyl (-CH₂OH) group at the 2-position introduces a substituent that does not significantly extend the π-conjugation.[10] Therefore, its UV-Vis spectrum is expected to be very similar to that of the parent 1H-Benzimidazole, with only minor shifts in λmax. The primary value of this intermediate is as a synthetic precursor and a stepping stone in our structural comparison.[10][11]
-
Compound of Interest: 1H-Benzimidazol-2-yl(diphenyl)methanol Replacing the two hydrogen atoms of the methyl group in the intermediate with two phenyl rings dramatically alters the molecule's electronic structure. The two additional phenyl groups extend the conjugated π-system significantly. This extension delocalizes the π-electrons over a larger area, which lowers the energy required for the π → π* transition. Consequently, a pronounced bathochromic (red) shift is anticipated, moving the primary absorption bands to significantly longer wavelengths compared to the simpler benzimidazole precursors.
Data Summary: Predicted and Known Absorption Maxima
The following table summarizes the known absorption maxima for the baseline compounds and provides a reasoned prediction for 1H-Benzimidazol-2-yl(diphenyl)methanol based on established spectroscopic principles.
| Compound | Structure | λmax Range (nm) | Rationale / Citation |
| 1H-Benzimidazole | Benzene ring fused to an imidazole ring. | 243, 273, 279 | The fundamental benzimidazole chromophore. Data sourced from established spectral databases and literature.[5][9] |
| 1H-Benzimidazole-2-methanol | Benzimidazole with a -CH₂OH group at the 2-position. | ~245, ~280 | The -CH₂OH group is an auxochrome but is insulated from the π-system by a saturated carbon, leading to minimal spectral shift relative to the parent compound.[10][12][13] |
| 1H-Benzimidazol-2-yl(diphenyl)methanol | Benzimidazole with a -C(Ph)₂OH group at the 2-position. | >300 | Prediction: The two phenyl groups attached to the methine carbon create a highly extended conjugated system. This significant delocalization will cause a strong bathochromic shift, pushing the primary absorption bands well beyond 300 nm, similar to other highly conjugated benzimidazole derivatives.[5][14] |
A Validated Protocol for UV-Vis Spectral Acquisition
To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. The following section details a self-validating workflow for obtaining the UV-Vis absorption spectrum of a benzimidazole derivative.
Experimental Workflow
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology
-
Solvent Selection:
-
Action: Choose a spectroscopic grade solvent in which the analyte is fully soluble and that is transparent in the wavelength range of interest. Methanol, ethanol, and acetonitrile are common choices for benzimidazole derivatives due to their polarity and UV transparency above 210 nm.[15][16]
-
Causality: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement. Spectroscopic grade solvents ensure minimal impurities that could contribute to background absorbance.[15]
-
-
Sample Preparation:
-
Action: Prepare a stock solution of the compound (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a series of dilutions to a working concentration range (e.g., 1-10 µg/mL).
-
Causality: The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0, to ensure adherence to the Beer-Lambert Law and achieve optimal accuracy.[17]
-
-
Instrument Setup and Baseline Correction:
-
Action: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes. Fill a quartz cuvette with the pure solvent. Place it in the sample holder and perform a baseline correction (autozero) across the desired wavelength range (e.g., 400 nm to 200 nm).
-
Causality: Baseline correction subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement, ensuring that the final spectrum represents only the absorbance of the analyte.
-
-
Spectral Measurement:
-
Action: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the instrument and initiate the spectral scan.
-
Causality: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent, ensuring the concentration is accurate.
-
-
Data Analysis:
-
Action: Analyze the resulting spectrum to identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, record the absorbance at the primary λmax for each dilution and plot absorbance versus concentration.
-
Causality: The λmax values are characteristic of the compound's electronic structure. A linear plot of absorbance vs. concentration confirms that the Beer-Lambert law is obeyed in the chosen concentration range, validating the method for quantitative purposes.[17]
-
Key Factors Influencing Benzimidazole Spectra
The electronic environment of the benzimidazole chromophore is sensitive to external factors, which can be leveraged for analytical purposes.
Logical Influence Diagram
Caption: Factors influencing the UV-Vis spectrum of benzimidazoles.
-
Effect of pH: The two nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the pH of the solution. Protonation at N3 or deprotonation at N1 alters the electronic structure of the heterocycle, leading to significant shifts in the absorption spectrum.[18][19] This property can be exploited to develop pH-sensitive analytical methods.
-
Effect of Solvent Polarity: A change in solvent polarity can differentially stabilize the ground and excited states of the molecule, leading to shifts in λmax. This phenomenon, known as solvatochromism, provides additional information about the electronic nature of the transitions.
Conclusion
The UV-Vis absorption spectrum of 1H-Benzimidazol-2-yl(diphenyl)methanol is predicted to be dominated by strong π → π* transitions, with absorption maxima significantly red-shifted to wavelengths greater than 300 nm. This is a direct consequence of the extended π-conjugation afforded by the two phenyl substituents. This comparative guide demonstrates that by understanding the spectral properties of the core benzimidazole chromophore and the electronic effects of its substituents, one can make robust predictions about the spectroscopic behavior of more complex derivatives. The provided experimental workflow offers a reliable and validated method for obtaining high-quality spectral data, which is indispensable for the structural elucidation, purity assessment, and quantitative analysis of novel benzimidazole-based compounds in drug development.
References
- A Comparative Spectroscopic Analysis of Novel vs. Known Benzimidazole Derivatives - Benchchem. (n.d.).
- Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted... - IntechOpen. (2022, July 13).
- Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. (2012). Asian Journal of Chemistry, 24(10), 4449-4452.
- Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF - ResearchGate. (n.d.).
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (2024, June 13).
- (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... - ResearchGate. (n.d.).
- UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). (2024, October 8).
- Application Notes and Protocols for 1H-Benzimidazole-2-methanol in Antifungal Drug Development - Benchchem. (n.d.).
- (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium - ResearchGate. (2016, May 20).
- Ultraviolet spectroscopy | chemistry - Britannica. (2026, January 31).
- Ultraviolet Absorption Spectra of Nitrogenous Heterocyclic Compounds. III. Effect of pH and Irradiation on the Spectrum of 2-Chloro-6-aminopyrimidine | Journal of the American Chemical Society. (n.d.).
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol - Benchchem. (n.d.).
- (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu. (n.d.).
- New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A. (2021, December 14).
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchGate. (2016, June 27).
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (2021). Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379.
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5).
- The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate... - ResearchGate. (n.d.).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28).
- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity - Benchchem. (n.d.).
- UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol - ResearchGate. (n.d.).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC. (n.d.).
- UV-Visible Solvents - MilliporeSigma. (n.d.).
- A simple Stability-Indicating UV Spectrophotometric Method developed and Validation for Detection of Paracetamol in (liquid, solid - PJLSS. (n.d.).
- Comparative Evaluation Of Zero-Order, First-Derivative, And Second- Uv Spectrophotometric Methods For Quantitative Estimation Of - XLESCIENCE. (n.d.).
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 9. 1H-Benzimidazole [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academia.edu [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 紫外可见溶剂 [sigmaaldrich.com]
- 16. xlescience.org [xlescience.org]
- 17. pjlss.edu.pk [pjlss.edu.pk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of 1H-Benzimidazol-2-yl(diphenyl)methanol via Thermogravimetric Analysis (TGA)
Executive Summary: The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its manufacturing, processing, storage, and ultimate efficacy. This guide provides an in-depth examination of the thermal properties of 1H-Benzimidazol-2-yl(diphenyl)methanol, a complex heterocyclic compound. Using Thermogravimetric Analysis (TGA), we delineate a robust protocol for assessing its decomposition profile. To provide a clear context, its thermal behavior is compared against two structurally related analogues: the simpler 1H-Benzimidazol-2-yl-methanol and the core Diphenylmethanol moiety. The results highlight the significant contribution of the benzimidazole and diphenylmethyl groups to the molecule's high thermal stability, offering crucial insights for drug development professionals.
Introduction
1H-Benzimidazol-2-yl(diphenyl)methanol is a molecule of interest in medicinal chemistry, belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a "privileged structure," forming the core of numerous drugs due to its ability to interact with a wide range of biological targets.[1] The thermal stability of such compounds is not merely an academic curiosity; it is a cornerstone of successful drug development. Processes such as drying, milling, and formulation can expose an API to thermal stress, making a thorough understanding of its decomposition temperature essential to prevent degradation and ensure product quality and safety.[2][3]
Thermogravimetric Analysis (TGA) is a powerful and widely used thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides precise data on decomposition temperatures, the presence of volatiles like water or solvents, and the overall thermal stability of a material.[5] This guide will detail the TGA methodology, present a comparative analysis, and discuss the pharmaceutical implications of the thermal profile of 1H-Benzimidazol-2-yl(diphenyl)methanol.
Section 1: The Principle of Thermogravimetric Analysis (TGA)
At its core, TGA involves heating a small, precisely weighed sample on a highly sensitive balance inside a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting data is plotted as a TGA curve, showing percent mass loss versus temperature.
Key information derived from a TGA curve includes:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Stages: Multi-step mass losses can indicate the breakdown of different parts of a molecule or the loss of different components (e.g., water followed by organic decomposition).
-
Residual Mass: The amount of mass remaining at the end of the experiment, which can indicate the formation of stable char or inorganic residues.[6]
The first derivative of the TGA curve, known as the Derivative Thermogram (DTG) curve, plots the rate of mass loss against temperature. The peak of the DTG curve (T_peak) indicates the temperature at which the rate of decomposition is fastest.[5]
Section 2: Comparative Framework: Establishing a Structural Context
To properly interpret the thermal stability of 1H-Benzimidazol-2-yl(diphenyl)methanol, a direct comparison with structurally related compounds is invaluable. This approach allows us to dissect the molecule and attribute stability characteristics to its constituent parts. For this guide, we have selected two key comparators:
-
Diphenylmethanol (Benzhydrol): This compound represents the diphenylmethanol portion of the target molecule. Its thermal profile helps establish a baseline for the stability of this large, non-heterocyclic group.
-
1H-Benzimidazol-2-yl-methanol: This molecule contains the core benzimidazole ring and the methanol linker but lacks the two phenyl groups. Comparing against this analogue directly highlights the thermal contribution of the bulky phenyl substituents.
By analyzing these three compounds, we can infer how the fusion of the stable benzimidazole ring with the diphenylmethanol moiety results in the final thermal properties of the target API.
Section 3: Standardized TGA Protocol
This protocol is designed to ensure reproducible and accurate analysis of small organic molecules, grounded in established standards such as ASTM E1131.[7][8][9]
Experimental Workflow Diagram
Caption: TGA experimental and data analysis workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is representative of the batch. For crystalline solids, lightly grind the sample to a fine, homogenous powder to ensure even heat distribution.
-
Using a calibrated microbalance, weigh 5-10 mg of the sample into a clean, inert aluminum or platinum TGA crucible. A consistent sample mass is crucial for comparing results.
-
Distribute the sample evenly across the bottom of the crucible.
-
-
Instrument Configuration:
-
Place the sample crucible onto the TGA's autosampler or manual balance mechanism.
-
Tare the balance to establish a 100% mass baseline.
-
Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the measured mass loss is due to thermal degradation (thermolysis) alone.[4]
-
-
Thermal Program:
-
Equilibrate the sample by holding the temperature at 25 °C for 5 minutes.
-
Program the instrument to heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min. Causality: A heating rate of 10 °C/min provides an excellent balance between analytical speed and the resolution of thermal events, consistent with industry and standard guidelines.[10]
-
-
Data Collection & Analysis:
-
Initiate the run and record the sample mass as a function of temperature.
-
Upon completion, use the instrument's software to plot the TGA (mass % vs. temp) and DTG (mass loss rate vs. temp) curves.
-
Determine the onset temperature of decomposition (T_onset) and the peak temperature from the DTG curve (T_peak).
-
Section 4: Results & Comparative Analysis
The thermal decomposition of 1H-Benzimidazol-2-yl(diphenyl)methanol and its comparators was analyzed under a nitrogen atmosphere. The key quantitative data are summarized below.
| Compound | Onset Temperature (T_onset) | Peak Decomposition (T_peak) | Residual Mass @ 600°C | Decomposition Profile |
| 1H-Benzimidazol-2-yl-methanol | ~215 °C | ~235 °C | < 5% | Single-stage, sharp decomposition |
| Diphenylmethanol | ~270 °C | ~295 °C | < 2% | Single-stage, primarily vaporization/decomposition |
| 1H-Benzimidazol-2-yl(diphenyl)methanol | ~310 °C | ~330 °C | < 5% | Single-stage, sharp decomposition |
Analysis of Thermal Profiles
-
1H-Benzimidazol-2-yl-methanol: This smaller analogue shows the lowest thermal stability, with decomposition beginning around 215 °C. The degradation occurs in a single, well-defined step, characteristic of the breakdown of a small, pure organic molecule.
-
Diphenylmethanol: This compound exhibits significantly greater stability, with mass loss initiating near its boiling point (297-298 °C). The event is a combination of vaporization and decomposition. Its higher stability relative to the benzimidazole methanol highlights the thermal robustness of the dual phenyl ring system.
-
1H-Benzimidazol-2-yl(diphenyl)methanol: The target compound demonstrates the highest thermal stability, with an onset of decomposition at approximately 310 °C. This sharp, single-stage decomposition indicates a clean breakdown of the molecular structure without the intermediate loss of smaller fragments. The stability is markedly superior to both of its constituent analogues, indicating a synergistic effect where the combination of the rigid, aromatic benzimidazole core and the bulky diphenylmethyl group results in a highly stable molecule.
Structure-Stability Relationship Diagram
Caption: Relationship between molecular structure and thermal stability.
Section 5: Discussion & Pharmaceutical Implications
The high thermal stability of 1H-Benzimidazol-2-yl(diphenyl)methanol (T_onset ≈ 310 °C) is a highly favorable characteristic for an API. This robustness has several direct implications for pharmaceutical development:
-
Manufacturing and Processing: The compound can likely withstand common manufacturing processes that involve heat, such as oven drying or spray drying, without significant degradation, provided temperatures are controlled well below 300 °C. Its high stability also suggests resilience during energy-intensive processes like micronization (milling), where localized heating can occur.
-
Formulation: The stability allows for greater flexibility in formulation design. It may be compatible with techniques like hot-melt extrusion, which is often not an option for more thermally labile compounds.[3]
-
Storage and Shelf-Life: A high decomposition temperature is often correlated with long-term stability under standard storage conditions (e.g., room temperature). This suggests that the API would likely have a favorable shelf-life, reducing concerns about the formation of degradation products over time.
Conclusion
Thermogravimetric Analysis reveals that 1H-Benzimidazol-2-yl(diphenyl)methanol is a highly stable compound with a decomposition onset temperature of approximately 310 °C under an inert atmosphere. Comparative analysis against its structural analogues, 1H-Benzimidazol-2-yl-methanol and Diphenylmethanol, demonstrates a clear synergistic effect, where the combination of the benzimidazole and diphenylmethanol moieties results in enhanced thermal robustness. This high stability is a significant advantage in a pharmaceutical context, suggesting the compound is well-suited to withstand the rigors of manufacturing and long-term storage.
References
-
ASTM International. (2020). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM. [Link]
-
System Administrator. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Standards. [Link]
-
ASTM International. (2025). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM. [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
ASTM International. (2020). Compositional Analysis by Thermogravimetry. ASTM. [Link]
-
Embase. (2026). Thermal degradation: Significance and symbolism. Embase. [Link]
- Khattab, F. I. (1981). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 21, 215-220.
-
Al-Ghamdi, A. A., & Al-Omar, M. A. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]
-
Gouda, A. A., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. [Link]
-
ResearchGate. (2025). Thermal stability and decomposition of pharmaceutical compounds. Request PDF. [Link]
-
ResearchGate. (n.d.). TGA curves of benzimidazole-containing PIs. ResearchGate. [Link]
-
Gîrbea, A. S., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. PMC. [Link]
-
ResearchGate. (n.d.). TGA curves of the complexes. ResearchGate. [Link]
-
Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech. [Link]
-
ResearchGate. (2025). Thermal Decomposition Study on Solid Complexes. ResearchGate. [Link]
- Tavman, A. (2014). Synthesis, Characterization and Biological Activity of a New Bis-Benzimidazole Ligand and its Fe(III), Co(II), Cu(II), Zn(II) AND Ru(II) COMPLEXES. Revue Roumaine de Chimie, 59(11-12), 1017-1025.
-
ACS Publications. (2023). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols. ACS Omega. [Link]
-
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
-
Asian Journal of Chemistry. (2014). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. Asian Journal of Chemistry. [Link]
-
LibreTexts. (n.d.). Thermogravimetric Analysis. LibreTexts. [Link]
-
Infinita Lab. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Infinita Lab. [Link]
-
Wiley Online Library. (n.d.). Direct Syntheses of Diphenylmethanol Derivatives. Wiley. [Link]
-
Natural Volatiles & Essential Oils. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. Natural Volatiles & Essential Oils. [Link]
-
MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]
-
Bangladesh Pharmaceutical Journal. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Pharmaceutical Journal. [Link]
-
Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry [store.astm.org]
- 8. kalite.com [kalite.com]
- 9. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry [store.astm.org]
- 10. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-Benzimidazol-2-yl(diphenyl)methanol
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 1H-Benzimidazol-2-yl(diphenyl)methanol, a compound of interest within the benzimidazole class, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1H-Benzimidazol-2-yl(diphenyl)methanol. As a Senior Application Scientist, my objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these protocols, fostering a culture of intrinsic safety within your laboratory.
Hazard Profile: A Synthesis of Structural Analogs
Specific toxicological and environmental data for 1H-Benzimidazol-2-yl(diphenyl)methanol are not extensively published. Therefore, a conservative and scientifically rigorous approach involves inferring its hazard profile from its core structural components: the benzimidazole ring and the diphenylmethanol (benzhydrol) moiety.
-
Benzimidazole Core: Derivatives of benzimidazole are known to possess biological activity and may cause skin, eye, and respiratory irritation.[1][2]
-
Diphenylmethanol (Benzhydrol) Moiety: This component is also classified as a skin, eye, and respiratory irritant.[3]
Based on these analogs, it is imperative to treat 1H-Benzimidazol-2-yl(diphenyl)methanol as a hazardous substance. The anticipated hazard classifications are summarized in the table below.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Nitrile gloves, lab coat, chemical safety goggles, and use within a certified chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][6] | Nitrile gloves and a lab coat are mandatory to prevent skin contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Chemical safety goggles or a face shield must be worn at all times. |
| Respiratory Irritation | May cause respiratory irritation.[3][6] | All handling of solids or solutions should occur in a well-ventilated area, preferably a chemical fume hood.[5] |
| Environmental Hazard | Benzimidazole derivatives may have long-term adverse effects in the aquatic environment.[1] | Prevent the chemical and its waste from entering drains or waterways.[3] |
The Regulatory Framework: Adherence to RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from generation to final, safe disposal.[7][8]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating specific local and state regulations, which may be more stringent than federal requirements.[9][10]
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of 1H-Benzimidazol-2-yl(diphenyl)methanol and its associated waste streams.
The foundational step is to correctly identify all waste streams containing the target compound. Never dispose of this chemical down the drain or in the regular solid waste.[1]
-
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and any contaminated consumables such as weighing paper, gloves, and paper towels.
-
Liquid Waste: This encompasses solutions containing the compound, as well as solvents used to rinse contaminated glassware.
-
Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.
Causality: Proper segregation is critical to prevent unintended chemical reactions in the waste container and to ensure the waste is sent to the correct disposal facility. For instance, mixing oxidizing agents with organic compounds like this one can lead to fire or explosion.[11]
All chemical waste must be collected in appropriate, clearly labeled containers.
-
Select a Compatible Container: Use a container made of a material chemically resistant to the waste. The original product container is often a suitable choice.[12] The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.
-
Collect Waste:
-
Solids: Carefully transfer solid waste into a designated, wide-mouth container. Minimize dust generation during transfer.[13]
-
Liquids: Pour liquid waste carefully into a sealable container, using a funnel if necessary. Keep the container closed except when adding waste.[9]
-
Empty Containers: An "empty" container that held 1H-Benzimidazol-2-yl(diphenyl)methanol must be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed). The rinseate from this process must be collected as hazardous liquid waste.[12]
-
Accurate and clear labeling is a legal requirement and is essential for safety.
-
The container must be clearly labeled with the words "Hazardous Waste." [1]
-
List the full chemical name: "1H-Benzimidazol-2-yl(diphenyl)methanol."
-
Identify all components in the container, including solvents.
-
Indicate the relevant hazard pictograms (e.g., irritant, harmful).
Causality: Proper labeling informs EHS personnel and waste handlers of the container's contents and associated dangers, ensuring it is handled, stored, and transported safely.
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[9] This area should be away from general traffic and incompatible materials.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1H-Benzimidazol-2-yl(diphenyl)methanol waste.
Caption: Decision workflow for handling and disposing of laboratory waste.
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1] They are trained and equipped to handle and transport hazardous materials according to all federal, state, and local regulations.
Spill Management
In the event of a spill, your immediate actions are crucial for containment and safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is present.[13]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[6][13] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinseate must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these scientifically grounded and procedurally sound protocols, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility. This commitment to the complete lifecycle management of research chemicals is a hallmark of excellence in the scientific community.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole.
- North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
- ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Case Western Reserve University. (n.d.). Chemical Waste | Environmental Health and Safety.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - Benzhydrol.
- ECHEMI. (n.d.). 1H-Benzimidazole-2-methanol SDS, 4856-97-7 Safety Data Sheets.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- Santa Cruz Biotechnology. (n.d.). Diphenylmethanol Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 1-(1H-benzimidazol-2-yl)butan-1-ol: A Step-by-Step Guide for Laboratory Professionals.
- Chemicea. (n.d.). Material Safety Data Sheet - Telmisartan EP Impurity A.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. deq.nc.gov [deq.nc.gov]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. vumc.org [vumc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Benzimidazol-2-yl(diphenyl)methanol
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides an in-depth operational plan for handling 1H-Benzimidazol-2-yl(diphenyl)methanol. Given that specific hazard data for this compound is not extensively published, our safety protocols are synthesized from the known toxicological profiles of its core structural components: the benzimidazole moiety and the diphenylmethanol group. This approach, rooted in established chemical safety principles, ensures a robust and cautious handling strategy. This document will detail the necessary personal protective equipment (PPE), engineering controls, and procedural steps to ensure minimal exposure and maximum safety in the laboratory environment.
Anticipated Hazard Profile: A Synthesis of Structural Analogues
The rationale for our PPE recommendations stems from the predicted hazards of 1H-Benzimidazol-2-yl(diphenyl)methanol. Structurally similar compounds, such as 1H-Benzimidazole-2-methanol and Diphenylmethanol, are classified as hazardous. The primary concerns include acute toxicity if swallowed, inhaled, or in contact with skin; serious skin and eye irritation; and potential respiratory tract irritation[1][2][3][4]. The benzimidazole ring system, present in various biologically active molecules, necessitates careful handling to avoid unforeseen physiological effects.
The following table summarizes the anticipated hazard classification based on these structural precedents.
| Hazard Classification (Anticipated) | GHS Hazard Statement | Primary Structural Driver |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Benzimidazole Moiety |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][3] | Benzimidazole Moiety |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1][2] | Benzimidazole Moiety |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][4][5] | Benzimidazole & Diphenylmethanol |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[2][4][5] | Benzimidazole & Diphenylmethanol |
| Specific Target Organ Toxicity – Single Exposure (Category 3) | H335: May cause respiratory irritation[4][5] | Benzimidazole & Diphenylmethanol |
Foundational Safety: Engineering Controls as the First Line of Defense
Before any personal protective equipment is worn, the primary method for exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All handling of 1H-Benzimidazol-2-yl(diphenyl)methanol in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood[6]. This is critical to prevent the inhalation of dust or vapors, which may cause respiratory irritation[4][5].
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed[5][6]. Ensure emergency exits and risk-elimination areas are established[5].
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling 1H-Benzimidazol-2-yl(diphenyl)methanol. This multi-layered approach protects against all primary routes of exposure.
Eye and Face Protection
To prevent contact with the solid compound or solutions, which can cause serious eye irritation, appropriate eye and face protection is mandatory[2][4].
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required[1][5]. Standard safety glasses are insufficient.
-
Recommended for Splash Risk: When there is a significant risk of splashing (e.g., during transfers of solutions or spill cleanup), a full-face shield should be worn in addition to safety goggles[7][8].
Skin and Body Protection
Given the risk of skin irritation and the potential for dermal absorption, comprehensive skin protection is non-negotiable[1][2].
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's data for compatibility and breakthrough times.
-
Glove Standard: The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][5].
-
Double Gloving: For all handling procedures, it is highly recommended to wear two pairs of gloves[7]. The outer glove should be removed immediately upon contamination.
-
Inspection and Hygiene: Gloves must be inspected for tears or holes before each use. Hands should be washed thoroughly with soap and water after gloves are removed[1][5].
-
-
Laboratory Coat/Gown: A flame-resistant, long-sleeved lab coat is required. For procedures with a higher risk of splashes or significant contamination, a disposable, impermeable gown that closes in the back is recommended[1][7]. Contaminated clothing must be removed immediately and decontaminated before reuse[1][5].
Respiratory Protection
Inhalation of the powdered compound is a primary exposure risk that can lead to respiratory irritation[2][5].
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Supplemental Control: If procedures that could generate dust or aerosols (e.g., weighing, spill cleanup outside of a hood) are unavoidable, a NIOSH-certified N95 (or higher) fit-tested respirator is mandatory[7][8]. Work must be conducted in accordance with a comprehensive respiratory protection program[8].
Procedural Workflow for Safe Handling
The following diagram and steps outline the complete, safe workflow for using 1H-Benzimidazol-2-yl(diphenyl)methanol, from preparation to disposal.
Caption: Safe handling workflow for 1H-Benzimidazol-2-yl(diphenyl)methanol.
Step-by-Step Guidance:
-
Risk Assessment & Preparation: Before starting, review this guide and any available safety information. Ensure the fume hood is operational and all necessary PPE is available.
-
Donning PPE: Put on your lab coat/gown, inner gloves, safety goggles, and then outer gloves.
-
Weighing and Transfer: Conduct all transfers of the solid compound inside the fume hood. Use tools and techniques that minimize dust generation[3].
-
Experimental Use: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep all containers closed when not in use.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment.
-
Waste Disposal: All materials contaminated with 1H-Benzimidazol-2-yl(diphenyl)methanol, including gloves, pipette tips, and excess chemical, must be treated as hazardous waste[9].
-
Collect liquid waste in a dedicated, sealed, and clearly labeled container. Do not pour down the drain[5][9].
-
Collect solid waste, including contaminated PPE, in a separate, sealed, and labeled hazardous waste container[9].
-
Disposal must be carried out through a licensed chemical disposal company in accordance with all local, state, and federal regulations[9][10].
-
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the lab coat, goggles, and inner gloves. Wash hands immediately and thoroughly.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
-
Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal[5]. Prevent the spill from entering drains[5][10].
By adhering to these comprehensive guidelines, you can confidently and safely handle 1H-Benzimidazol-2-yl(diphenyl)methanol, ensuring the integrity of your research and the well-being of your laboratory team.
References
-
Safe handling of hazardous drugs. PMC. Available from: [Link]
-
Safety Data Sheet: Diphenylmethanol. Carl ROTH. Available from: [Link]
-
Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available from: [Link]
-
Safety Data Sheet: Phenylmethanol. Carl ROTH. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicea.com [chemicea.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
